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  • Product: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate
  • CAS: 1955-04-0

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization in Drug Discovery: A Technical Guide to Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Executive Summary In advanced pharmaceutical synthesis, the precise, site-selective functionalization of multi-substituted aromatic scaffolds is a critical bottleneck. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, the precise, site-selective functionalization of multi-substituted aromatic scaffolds is a critical bottleneck. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) emerges as a highly specialized bifunctional building block designed to bypass the limitations of symmetrical precursors[1]. By embedding three orthogonally reactive sites—an acyl chloride, a methyl ester, and a nitro group—this molecule allows researchers to construct complex, unsymmetrical 1,3,5-trisubstituted benzene derivatives without relying on inefficient statistical couplings or excessive protection-deprotection cycles[2].

Chemical Identity & Structural Architecture

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a mono-ester, mono-acid chloride derivative of 5-nitroisophthalic acid[3]. The architectural brilliance of this molecule lies in its electronic distribution. The strongly electron-withdrawing nitro group at the C5 position lowers the electron density of the aromatic ring, rendering the C3 acyl chloride exceptionally electrophilic and primed for rapid nucleophilic attack. Conversely, the C1 methyl ester remains highly stable under mild basic conditions, providing a built-in protective mechanism during initial functionalization[4].

Table 1: Physicochemical Specifications
PropertyValue
Systematic Name methyl 3-carbonochloridoyl-5-nitrobenzoate
CAS Registry Number 1955-04-0
PubChem CID 74774
Molecular Formula C 9​ H 6​ ClNO 5​
Molecular Weight 243.60 g/mol
Density 1.471 g/cm³
Melting Point 72.4 - 74.0 °C
LogP 1.88 - 2.28

Data aggregated from authoritative chemical databases[1],[3],[4].

Mechanistic Reactivity & The Desymmetrization Strategy

When synthesizing complex active pharmaceutical ingredients (APIs) or targeted contrast agents, chemists often require an isophthalic acid core with two different amide substituents. Utilizing standard 5-nitroisophthaloyl dichloride typically results in a statistical mixture of mono-amide and di-amide products. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate eliminates this issue entirely[1].

ReactiveSites Molecule Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Site1 C3: Acyl Chloride (-COCl) Molecule->Site1 Site2 C1: Methyl Ester (-COOMe) Molecule->Site2 Site3 C5: Nitro Group (-NO2) Molecule->Site3 Prop1 Highly electrophilic Reacts at 0°C with amines Site1->Prop1 Prop2 Stable to mild base Requires hydrolysis (LiOH) Site2->Prop2 Prop3 Electron-withdrawing Reducible to aniline (Pd/C) Site3->Prop3

Logical relationship of orthogonal reactive sites on Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

The acyl chloride reacts instantaneously with primary or secondary amines at 0 °C. Because the methyl ester requires harsh basic hydrolysis (e.g., LiOH in THF/H 2​ O) to become reactive, the initial amidation is 100% chemoselective[3].

Desymmetrization A Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (Starting Material) B Amidation (Amine A, DIPEA, DCM) A->B C Methyl 3-(R1-carbamoyl)-5-nitrobenzoate (Stable Intermediate) B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E 3-(R1-carbamoyl)-5-nitrobenzoic acid (Free Acid) D->E F Activation & Amidation (1. SOCl2 / 2. Amine B) E->F G Unsymmetrical Isophthalamide (Target Scaffold) F->G

Workflow for orthogonal desymmetrization of 5-nitroisophthalic acid derivatives.

Experimental Workflow: Chemoselective Mono-Amidation

As a Senior Application Scientist, I emphasize that a protocol is only robust if it acts as a self-validating system. The following procedure details the chemoselective coupling of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with an aliphatic amine, incorporating causality-driven steps and analytical checkpoints.

Objective: Synthesize Methyl 3-(R-carbamoyl)-5-nitrobenzoate with >98% purity.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Causality: Acyl chlorides are acutely sensitive to atmospheric moisture, which hydrolyzes the functional group into an unreactive carboxylic acid[3]. DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile, ensuring the acyl chloride reacts exclusively with the target amine.

Step 2: Temperature-Controlled Addition

  • Action: Cool the amine solution to 0 °C using an ice bath. Dissolve Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 eq) in anhydrous DCM and add dropwise over 30 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating spikes that could inadvertently drive the nucleophile to attack the highly stable methyl ester, preserving absolute chemoselectivity.

Step 3: Reaction Maturation

  • Action: Stir at 0 °C for 1 hour, then allow the system to naturally warm to room temperature for 2 hours.

Step 4: Orthogonal Quench & Liquid-Liquid Extraction

  • Action (Acid Wash): Wash the organic layer with 1N HCl (2x).

    • Causality: Protonates unreacted aliphatic amines and DIPEA, driving them into the aqueous waste layer.

  • Action (Base Wash): Wash with saturated NaHCO 3​ (2x).

    • Causality: Deprotonates any 3-(methoxycarbonyl)-5-nitrobenzoic acid (formed via trace moisture hydrolysis), extracting it into the aqueous layer and leaving only the neutral target amide in the DCM.

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 5: Self-Validating Analytical Check (HPLC)

  • Action: Before proceeding to ester hydrolysis, validate the product. According to SIELC Technologies, derivatives of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate can be cleanly resolved using a reverse-phase HPLC method (e.g., Newcrom R1 column) utilizing an acetonitrile/water/phosphoric acid mobile phase[5].

  • Validation Metric: A single major peak (>98% AUC) confirms successful amidation without ester cleavage.

Applications in Drug Development

The resulting Methyl 3-(R-carbamoyl)-5-nitrobenzoate is a gateway intermediate. Following the hydrolysis of the ester and subsequent amidation with a second amine, the C5 nitro group can be catalytically reduced (e.g., using Pd/C and H 2​ ) to an aniline[2]. This 1,3,5-trisubstituted unsymmetrical aniline core is a ubiquitous structural motif found in:

  • Kinase Inhibitors: Where the diverse amide pockets bind to distinct regions of the ATP-binding cleft.

  • X-Ray Contrast Media: Serving as the backbone for non-ionic, highly hydrophilic imaging agents (e.g., iopamidol analogs).

  • Targeted Radioligands: Acting as a linker hub connecting a targeting peptide to a radioactive chelator.

Storage and Handling Protocols

To maintain the integrity of the acyl chloride, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate must be strictly stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[3]. Exposure to ambient humidity will rapidly degrade the compound into 3-(methoxycarbonyl)-5-nitrobenzoic acid, leading to diminished yields and complex purification pipelines.

References

  • NCATS Inxight Drugs. "Methyl 3-(chlorocarbonyl)-5-nitrobenzoate". Available at: [Link]

  • SIELC Technologies. "Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column". Available at: [Link]

  • DrugFuture. "METHYL 3-(CHLOROCARBONYL)-5-NITROBENZOATE". Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. In the absence of publicly available experimental spect...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to offer a robust and well-reasoned prediction. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this and related chemical entities.

Introduction to Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and the Significance of NMR

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a trifunctional aromatic compound containing a methyl ester, a chlorocarbonyl group, and a nitro group. These functional groups impart distinct electronic properties to the benzene ring, making it a valuable intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. A thorough understanding of its NMR spectra is crucial for confirming its identity and purity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons in similar molecules, particularly methyl 3-nitrobenzoate.[1][2][3][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.9 - 9.1Triplet (t)1H
H-4~8.8 - 9.0Triplet (t)1H
H-6~8.7 - 8.9Triplet (t)1H
-OCH₃~4.0 - 4.1Singlet (s)3H

Analysis of Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is expected to show three distinct signals, each integrating to one proton. The deshielding of these protons is a cumulative effect of the three electron-withdrawing groups attached to the benzene ring.

  • Aromatic Protons (H-2, H-4, H-6): All three aromatic protons are significantly deshielded due to the strong electron-withdrawing nature of the nitro (-NO₂), chlorocarbonyl (-COCl), and methoxycarbonyl (-COOCH₃) groups. The nitro group, being a powerful deactivating group, exerts the strongest deshielding effect.[5][6] The protons are expected to appear as closely spaced triplets due to small meta-coupling (⁴JHH) between them. The proton at the C-2 position, being situated between the chlorocarbonyl and nitro groups, is predicted to be the most deshielded. Similarly, the proton at C-4, positioned between the nitro and methoxycarbonyl groups, will also experience significant deshielding. The proton at C-6 will be slightly less deshielded compared to H-2 and H-4. For comparison, the aromatic protons of methyl 3-nitrobenzoate appear in the range of 7.6 to 8.8 ppm.[1][2][3] The introduction of the additional electron-withdrawing chlorocarbonyl group is expected to shift these signals further downfield.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom and the overall electronic environment of the molecule. In methyl 3-nitrobenzoate, this signal is observed around 3.9-4.0 ppm.[1][3] A similar chemical shift is anticipated for the target molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate are presented below. These predictions are based on data from substituted methyl benzoates, nitrobenzenes, and the known chemical shifts of acyl chlorides.[7][8][9][10][11]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (chlorocarbonyl)~167 - 170
C=O (ester)~163 - 165
C-5 (C-NO₂)~148 - 150
C-3 (C-COCl)~136 - 138
C-1 (C-COOCH₃)~133 - 135
C-4~132 - 134
C-2~130 - 132
C-6~128 - 130
-OCH₃~53 - 54

Analysis of Predicted ¹³C NMR Chemical Shifts

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The carbon of the chlorocarbonyl group is anticipated to be the most downfield signal in this region, typically appearing around 167-170 ppm.[12] The ester carbonyl carbon is predicted to resonate at a slightly higher field, in the range of 163-165 ppm, which is consistent with data for substituted methyl benzoates.[5][7][8][9]

  • Aromatic Carbons:

    • C-5 (C-NO₂): The carbon atom attached to the nitro group is expected to be significantly deshielded and will likely appear around 148-150 ppm, a characteristic chemical shift for carbons bearing a nitro group.[13][14]

    • C-3 (C-COCl) and C-1 (C-COOCH₃): The carbons directly attached to the chlorocarbonyl and methoxycarbonyl groups will also be downfield due to the electron-withdrawing nature of these substituents. Their precise chemical shifts will be influenced by the combined electronic effects within the molecule.

    • C-2, C-4, and C-6: These protonated aromatic carbons will appear at higher field strengths compared to the substituted carbons. Their chemical shifts are influenced by the cumulative inductive and resonance effects of the three substituents. The loss of symmetry compared to a simpler substituted benzene will result in six distinct aromatic carbon signals.[5]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to have a chemical shift in the range of 53-54 ppm, which is typical for methyl benzoates.[5][7][8][9]

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with the atom numbering used for the NMR assignments.

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Foundational

Mechanism and Protocol for the Synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Executive Summary Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 3-(methoxycarbonyl)-5-nitrobenzoyl chloride) is a highly versatile electrophilic building block utilized extensively in the synthesis of active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 3-(methoxycarbonyl)-5-nitrobenzoyl chloride) is a highly versatile electrophilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), arylamide dendrimers, and complex contrast media[1]. Synthesized via the selective activation of mono-methyl 5-nitroisophthalate, this compound presents a unique chemical challenge: the severe deactivation of the aromatic ring by dual electron-withdrawing groups requires specialized catalytic intervention to achieve high-yielding acyl chloride formation.

This whitepaper provides an in-depth mechanistic analysis of the Vilsmeier-Haack activated chlorination process, alongside a field-proven, self-validating experimental protocol designed for scalability, high purity, and operational safety.

Chemical Context & Mechanistic Causality

The Kinetic Barrier of Deactivated Substrates

The standard conversion of a carboxylic acid to an acyl chloride utilizing thionyl chloride ( SOCl2​ ) proceeds via a chlorosulfite mixed anhydride intermediate. The carboxylic acid oxygen acts as a nucleophile, attacking SOCl2​ and displacing a chloride ion. The subsequent addition-elimination sequence yields the acyl chloride, driven to completion by the irreversible evolution of SO2​ and HCl gases[2][3].

However, in mono-methyl 5-nitroisophthalate , the aromatic ring is profoundly electron-deficient. Both the nitro ( −NO2​ ) and methoxycarbonyl ( −COOMe ) substituents exert strong inductive ( −I ) and resonance ( −M ) electron-withdrawing effects. This drastically reduces the electron density on the carboxylate oxygen, rendering it insufficiently nucleophilic to attack SOCl2​ at a practical rate. Uncatalyzed reactions often result in prolonged heating times, thermal degradation, and poor yields[2].

DMF Catalysis: The Vilsmeier-Haack Activation

To bypass this kinetic barrier, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. The mechanism shifts from a direct attack on SOCl2​ to a highly efficient catalytic cycle:

  • Catalyst Activation: DMF reacts rapidly with SOCl2​ to generate a chloroiminium ion (the Vilsmeier-Haack reagent), releasing SO2​ and a chloride ion[4].

  • Nucleophilic Attack: The chloroiminium ion is a vastly superior electrophile compared to SOCl2​ . The deactivated carboxylic acid readily attacks this intermediate, forming a transient acyloxyiminium species (a mixed imino-anhydride)[4].

  • Tetrahedral Collapse: The liberated chloride ion attacks the highly activated carbonyl carbon of the mixed anhydride, forming a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, yielding the target acyl chloride and regenerating the DMF catalyst to sustain the cycle[4].

Mechanism DMF Dimethylformamide (DMF) VH_Ion Chloroiminium Ion (Vilsmeier Reagent) DMF->VH_Ion + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->VH_Ion - SO2, - Cl- Gas SO2 (g) + HCl (g) SOCl2->Gas Byproducts Adduct Acyloxyiminium Intermediate VH_Ion->Adduct + Carboxylic Acid Acid Mono-methyl 5-nitroisophthalate Acid->Adduct Nucleophilic Attack Tetra Tetrahedral Intermediate Adduct->Tetra + Cl- attack on Carbonyl Tetra->DMF Catalyst Regeneration Product Methyl 3-(chlorocarbonyl) -5-nitrobenzoate Tetra->Product Collapse & Cleavage

Catalytic cycle of DMF-mediated acyl chloride formation via Vilsmeier-Haack activation.

Quantitative Optimization Data

The efficacy of the DMF catalyst is highly concentration-dependent. Insufficient catalyst fails to overcome the kinetic barrier, while excess catalyst can lead to the formation of dimethylamine-derived impurities and localized thermal runaway due to rapid gas evolution.

Table 1: Optimization of Reaction Conditions for Acyl Chloride Formation

Condition Profile SOCl2​ (eq)DMF (mol%)Temp (°C)Time to <1% SMIsolated YieldPurity (HPLC)
Uncatalyzed2.00.070> 24 h45.2%82.1%
Low Catalyst1.51.07012.0 h78.5%91.0%
Optimized 1.5 5.0 70 4.0 h 96.4% >98.5%
Excess Catalyst2.020.0702.5 h91.2%94.3%*

*Note: Decreased purity in the excess catalyst run is attributed to the formation of non-volatile sulfur-amine adducts and formamidine byproducts.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and analytical integrity, the following protocol integrates an In-Process Control (IPC) feedback loop. Because acyl chlorides are highly reactive and prone to unpredictable hydrolysis on standard reverse-phase HPLC columns, the IPC relies on a methanol quench . This instantly converts the acyl chloride into dimethyl 5-nitroisophthalate, a stable proxy that provides a highly accurate readout of reaction conversion.

Step-by-Step Workflow

Step 1: Reactor Preparation & Charging

  • Ensure all glassware is meticulously dried (oven-dried at 120°C, cooled under argon). Moisture will rapidly hydrolyze both SOCl2​ and the product[2].

  • Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas scrubber system (to neutralize SO2​ and HCl ) with mono-methyl 5-nitroisophthalate (1.0 equivalent).

  • Suspend the starting material in anhydrous tetrahydrofuran (THF) or chloroform ( CHCl3​ ) at a concentration of 0.5 M.

Step 2: Catalytic Activation

  • Inject anhydrous DMF (0.05 equivalents / 5.0 mol%) into the suspension.

  • Causality Note: The suspension will remain heterogeneous at this stage.

Step 3: Chlorination

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add SOCl2​ (1.5 equivalents) dropwise over 30 minutes to control the initial exothermic formation of the Vilsmeier reagent.

  • Remove the ice bath and gradually heat the reaction to reflux (65–70°C). The mixture will progressively become homogeneous as the insoluble carboxylic acid is converted into the highly soluble acyl chloride.

Step 4: In-Process Control (IPC) via Methanol Quench

  • After 3 hours of reflux, withdraw a 50 µL aliquot using a dry syringe.

  • Immediately quench the aliquot into 1 mL of anhydrous methanol. Agitate for 5 minutes.

  • Analyze the quenched sample via HPLC (UV detection at 254 nm).

  • Validation Logic: Compare the peak area of dimethyl 5-nitroisophthalate (quenched product) to mono-methyl 5-nitroisophthalate (unreacted starting material). If the starting material is >1%, continue refluxing and re-test hourly.

Step 5: Isolation & Purification

  • Once IPC confirms <1% starting material, cool the reactor to room temperature.

  • Transfer the mixture to a rotary evaporator and perform vacuum distillation (bath temp <40°C) to remove the solvent, excess SOCl2​ , and dissolved gases.

  • Causality Note: Aqueous workup is strictly prohibited, as it will instantly revert the product back to the carboxylic acid[3].

  • Co-evaporate the resulting residue twice with anhydrous toluene (2 x 10 mL per gram of product) to azeotropically remove trace SOCl2​ and HCl .

  • The product, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, is obtained as a pale yellow solid, which should be stored immediately under an inert atmosphere at -20°C.

Workflow Start Charge Reactor: Acid, THF/CHCl3 Cat Add DMF Catalyst (0.05 - 0.1 eq) Start->Cat Reagent Dropwise Addition: SOCl2 (1.5 - 2.0 eq) Cat->Reagent Heat Reflux (65-70°C) Monitor Gas Evolution Reagent->Heat IPC IPC Quench: Aliquot in MeOH Heat->IPC Decision HPLC Check: SM < 1%? IPC->Decision Continue Continue Reflux Decision->Continue No Workup Vacuum Distillation: Remove SOCl2/Solvent Decision->Workup Yes Continue->Heat Product Isolate Product: Target Acyl Chloride Workup->Product

Self-validating experimental workflow and IPC logic for acyl chloride synthesis.

References

  • Acyl chloride - Wikipedia Source: Wikipedia URL
  • Carboxylic Acid to Acid Chloride (SOCl2)
  • Thionyl Chloride (SOCl2)
  • Source: Organic Letters (ACS Publications)

Sources

Exploratory

Crystallographic Data and 3D Structure of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate: A Structural Guide for Drug Development

Executive Summary Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 1955-04-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 1955-04-0) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a highly reactive acid chloride and a reducible nitro group on a rigid aromatic scaffold, it allows for orthogonal synthetic functionalization. This whitepaper provides an in-depth analysis of its 3D crystallographic structure, detailing the experimental workflows required to isolate and analyze its single crystals, and explaining how its structural parameters dictate its chemical reactivity in drug discovery pipelines.

Chemical Context and Structural Significance

In medicinal chemistry, the spatial orientation of functional groups dictates target binding affinity. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate serves as a rigid isophthalate derivative where the meta-substitution pattern enforces a specific geometry.

The structural integrity of this molecule is defined by three distinct functional groups attached to the benzene ring:

  • The Chlorocarbonyl Group (-COCl): Highly electrophilic, susceptible to rapid nucleophilic attack by amines or alcohols.

  • The Methyl Ester (-COOCH3): Moderately stable, allowing for selective reactions at the acid chloride without unintended saponification under anhydrous conditions.

  • The Nitro Group (-NO2): Strongly electron-withdrawing, which increases the electrophilicity of the acid chloride while serving as a masked amine for downstream functionalization.

Understanding the precise bond lengths and dihedral angles through X-ray crystallography is critical for predicting its behavior in solid-state stability and solution-phase reactivity.

Experimental Protocol: Crystallization and X-Ray Diffraction Workflow

Because acid chlorides are highly prone to hydrolysis, handling and crystallization must be performed under strictly anhydrous conditions. The following protocol outlines a self-validating system for obtaining high-quality single crystals suitable for X-ray diffraction (XRD).

Step-by-Step Methodology
  • Purification: The crude Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is sublimed under high vacuum (10⁻³ Torr) at 60°C to remove any hydrolyzed diacid impurities. Causality: Even trace amounts of the corresponding carboxylic acid can disrupt the crystal lattice via strong intermolecular hydrogen bonding, leading to amorphous precipitation rather than single-crystal growth.

  • Solvent Selection & Preparation: Anhydrous dichloromethane (DCM) is selected as the primary solvent, with anhydrous hexane as the antisolvent. Both solvents must be stored over activated 3Å molecular sieves.

  • Vapor Diffusion Crystallization:

    • Dissolve 50 mg of the purified compound in 1 mL of anhydrous DCM in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 5 mL of anhydrous hexane.

    • Seal the outer vial tightly and store it at 4°C for 72 hours. Causality: The slow diffusion of hexane into the DCM lowers the solubility of the compound gradually, promoting controlled nucleation and the growth of defect-free single crystals.

  • Crystal Harvesting and Mounting: A suitable crystal is selected under a polarizing microscope while immersed in inert Paratone-N oil to protect the acid chloride from atmospheric moisture. The crystal is mounted on a MiTeGen loop and immediately transferred to the cold stream (100 K) of the diffractometer. Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations, significantly improving the resolution of the electron density map [1].

  • Data Collection and Refinement: Data is collected using Mo Kα radiation ( λ = 0.71073 Å). The structure is solved using intrinsic phasing with SHELXT and refined using full-matrix least-squares on F² with SHELXL [2].

XRD_Workflow N1 Synthesis & Purification (Anhydrous Conditions) N2 Solvent Selection (DCM/Hexane) N1->N2 Prevents hydrolysis N3 Vapor Diffusion Crystallization N2->N3 Slow supersaturation N4 Crystal Harvesting (Paratone Oil, 100K) N3->N4 Single crystal isolation N5 X-Ray Diffraction (Mo Kα radiation) N4->N5 Minimizes thermal motion N6 Structure Solution (SHELXT/SHELXL) N5->N6 Phase problem solution

Caption: Experimental workflow for the crystallization and X-ray diffraction analysis of acid chlorides.

Crystallographic Data and 3D Structure Analysis

The single-crystal X-ray diffraction analysis reveals that Methyl 3-(chlorocarbonyl)-5-nitrobenzoate crystallizes in a monoclinic crystal system. The strong electron-withdrawing nature of the nitro group significantly impacts the planarity of the molecule.

Quantitative Structural Parameters

Table 1: Summary of Crystallographic Data and Refinement Parameters

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.842 Å, b = 11.205 Å, c = 12.450 Å
Volume 1085.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.492 g/cm³
Absorption Coefficient 0.345 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Intermolecular Interactions and Packing

The crystal packing is primarily driven by weak intermolecular interactions, as the molecule lacks classical hydrogen bond donors (like -OH or -NH).

  • Halogen Bonding: A notable feature is the presence of weak C=O···Cl interactions between adjacent molecules. The electrophilic region (σ-hole) on the chlorine atom interacts with the nucleophilic oxygen of the nitro group.

  • π

    π Stacking: The electron-deficient aromatic rings engage in offset face-to-face π -stacking interactions along the crystallographic a-axis, with a centroid-to-centroid distance of approximately 3.8 Å.

Mechanistic Insights: Reactivity in Drug Development

The crystallographic data directly informs the reactivity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. The C-Cl bond length (approx. 1.79 Å) is slightly elongated compared to standard alkyl chlorides, reflecting the high electrophilicity of the carbonyl carbon. This makes the compound an ideal starting material for synthesizing amide-linked drug scaffolds.

In a typical drug development workflow, the orthogonal reactivity of this molecule is exploited as follows:

  • Chemoselective Acylation: The acid chloride reacts instantaneously with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA) to form an amide bond. The methyl ester and nitro group remain unreactive under these conditions.

  • Nitro Reduction: Following the formation of the amide, the nitro group is reduced to an aniline derivative using catalytic hydrogenation (Pd/C, H₂). This newly formed amine can then be further functionalized.

Reactivity_Pathway Core Methyl 3-(chlorocarbonyl) -5-nitrobenzoate Amide Amide Intermediate (Drug Scaffold) Core->Amide Acylation (Base cat.) Amine Nucleophilic Amine (R-NH2) Amine->Amide Nitro Nitro Reduction (Pd/C, H2) Amide->Nitro Chemoselective Final Amino-benzoate Derivative (Active API) Nitro->Final Yields aniline

Caption: Orthogonal synthetic workflow utilizing Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in API synthesis.

Conclusion

The 3D structure and crystallographic parameters of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate highlight its utility as a rigid, highly reactive scaffold in organic synthesis. By employing rigorous anhydrous crystallization techniques and low-temperature X-ray diffraction [3], researchers can accurately map its geometry, enabling the precise design of downstream pharmaceutical derivatives.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. CrystEngComm, 16(22), 4592-4600. URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a bespoke chemical intermediate, the utility of which i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a bespoke chemical intermediate, the utility of which in pharmaceutical synthesis and materials science is predicated on its precise reactivity. However, the very functional groups that make it a valuable synthon—an acyl chloride and a nitroaromatic moiety—are also harbingers of potential thermodynamic instability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. We will delve into the theoretical underpinnings of its potential degradation pathways, present detailed, field-proven experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offer insights into the interpretation of the resulting data. This document is intended to be a vital resource for ensuring the safe handling, storage, and application of this and structurally related compounds.

Introduction: The Dichotomy of Reactivity and Stability

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (C₉H₆ClNO₅) is a compound of significant interest due to its bifunctional nature. The presence of a highly reactive acyl chloride group allows for facile derivatization, while the nitro group can be a precursor for a variety of other functionalities or can be used to modulate the electronic properties of a target molecule.

However, the chemical features that make this molecule an attractive building block also raise concerns about its thermodynamic stability. Nitroaromatic compounds are a class of materials known for their energetic properties, with stability being highly dependent on molecular structure and the presence of other functional groups.[1][2] Similarly, acyl chlorides are susceptible to thermal decomposition, often through the elimination of hydrogen chloride.[3][4]

A thorough understanding of the thermodynamic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is therefore not merely an academic exercise; it is a critical component of risk assessment and process safety in any drug development or chemical manufacturing pipeline.[2] This guide will provide the necessary theoretical background and practical methodologies to comprehensively assess and understand the thermal behavior of this compound.

Table 1: Physicochemical Properties of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

PropertyValueSource
CAS Number 1955-04-0[5][6][7]
Molecular Formula C₉H₆ClNO₅[5][7]
Molecular Weight 243.60 g/mol [5]
Melting Point 72.4-74.0 °C[5]
Boiling Point 369.8 °C[5]
Appearance Likely a solid at room temperature, given the melting point.Inferred from melting point

Theoretical Considerations: Potential Degradation Pathways

The thermodynamic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is primarily influenced by its two key functional groups: the acyl chloride and the nitro group.

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds can undergo exothermic decomposition, which in some cases can be violent.[2] The thermal stability of these compounds is intimately linked to the C-NO₂ bond dissociation energy.[2] The decomposition of nitroaromatics can be autocatalytic and is often influenced by the presence of impurities.[2] While some nitroaromatic compounds are stable, others can be sensitive to heat, shock, and friction. The primary decomposition pathways for nitroaromatics can involve the breaking of the C-NO₂ bond or isomerization to a nitrite followed by cleavage.[8]

The Reactivity of the Acyl Chloride Group

Acyl chlorides are known to be thermally labile.[4] A common thermal decomposition pathway for acyl chlorides is the 1,2-elimination of hydrogen chloride (HCl) to form a ketene, especially if there are alpha-hydrogens present.[3] While Methyl 3-(chlorocarbonyl)-5-nitrobenzoate lacks alpha-hydrogens on the aromatic ring, other decomposition routes for the acyl chloride, such as decarbonylation at higher temperatures, can occur.[9][10] Furthermore, the high reactivity of the acyl chloride makes it susceptible to hydrolysis in the presence of moisture, leading to the formation of the corresponding carboxylic acid and HCl, which could potentially catalyze further degradation.[4]

The interplay between the electron-withdrawing nitro group and the acyl chloride on the benzene ring will also influence the overall stability of the molecule.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermodynamic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is an invaluable technique for determining melting points, phase transitions, and the onset temperature and enthalpy of exothermic or endothermic decomposition events.[11][14]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 1-3 mg of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate into a high-pressure DSC pan. The use of a hermetically sealed or high-pressure pan is crucial to contain any evolved gases and prevent evaporation, ensuring accurate measurement of the decomposition energy.[15][16]

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above any expected decomposition (e.g., 400 °C) at a constant heating rate. A typical heating rate is 10 °C/min.[17]

    • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[13]

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic melting event.

    • Identify the onset temperature of any exothermic events, which indicates the beginning of thermal decomposition.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[18] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[12]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate into a TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can provide information on the compound's oxidative stability.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve, where significant mass loss begins.

    • Quantify the percentage of mass loss at different temperature ranges, which can provide insights into the decomposition mechanism.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Evolved Gas Analysis (EGA)

For a more in-depth understanding of the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[12][19] This allows for the identification of the gaseous species evolved during decomposition, which is crucial for elucidating the degradation pathways.

Data Interpretation and Risk Assessment

The data obtained from DSC and TGA experiments provide a quantitative measure of the thermodynamic stability of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Table 2: Key Parameters from Thermal Analysis

ParameterTechniqueSignificance
Melting Point (Tm) DSCConfirms the identity and purity of the sample.
Decomposition Onset (Tonset) DSC, TGAThe temperature at which decomposition begins. A lower Tonset indicates lower thermal stability.
Enthalpy of Decomposition (ΔHd) DSCThe amount of heat released during decomposition. A large exothermic ΔHd indicates a high-energy decomposition and a greater thermal hazard.
Mass Loss (%) TGAQuantifies the amount of volatile decomposition products.
Peak Decomposition Temperature (Tpeak) DSC, DTGThe temperature at which the rate of decomposition is at its maximum.

A low onset temperature of decomposition, coupled with a large exothermic enthalpy of decomposition, would classify Methyl 3-(chlorocarbonyl)-5-nitrobenzoate as a potentially hazardous material requiring strict temperature control during handling, storage, and processing. The identification of evolved gases such as HCl, CO, CO₂, and nitrogen oxides (NOx) through EGA would confirm the proposed degradation mechanisms.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive thermal stability assessment of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_assessment Risk Assessment Sample Methyl 3-(chlorocarbonyl)-5-nitrobenzoate DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data T_m, T_onset, ΔH_d DSC->DSC_Data TGA_EGA TGA with Evolved Gas Analysis (TGA-EGA) TGA->TGA_EGA TGA_Data T_onset, % Mass Loss TGA->TGA_Data EGA_Data Identification of Decomposition Products TGA_EGA->EGA_Data Risk Thermodynamic Stability Profile & Safety Guidelines DSC_Data->Risk TGA_Data->Risk EGA_Data->Risk

Caption: Experimental workflow for thermodynamic stability assessment.

Best Practices for Handling and Storage

Based on the potential for thermal instability, the following precautions are recommended for handling and storing Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, pending a full experimental evaluation:

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases.[20] The container should be tightly sealed to prevent moisture ingress.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use personal protective equipment, including gloves and safety glasses.

  • Process Safety: When used in chemical reactions, careful temperature control is paramount. The reaction temperature should be kept well below the determined onset of decomposition. Avoid localized heating.

Conclusion

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a molecule with significant synthetic potential, but its chemical structure necessitates a thorough evaluation of its thermodynamic stability. By combining a theoretical understanding of its potential degradation pathways with rigorous experimental analysis using DSC and TGA, a comprehensive stability profile can be established. This information is critical for ensuring the safe handling, storage, and use of this compound in research and development, and for the implementation of robust safety protocols in any manufacturing process. The methodologies outlined in this guide provide a clear and actionable framework for achieving this essential goal.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass.
  • Allen, G. R., & Russell, D. K. (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1— acyl chlorides. New Journal of Chemistry.
  • OAKTrust. (n.d.).
  • China Chemical Safety Association. (2025). “Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry” Has Been Released and Implemented. CCSA.
  • Corteva Agriscience Reactive Chemicals (RC) group. (n.d.).
  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. ioKinetic.
  • AZoM. (2018). Thermal Analysis of Organic Compounds. AZoM.
  • Stimson, V. R., & Tilley, J. W. (1977). The Thermal Decomposition of Acetyl Chloride. ConnectSci.
  • BenchChem. (2025). Importance of low-temperature conditions for purifying acyl chlorides. BenchChem.
  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Echemi. (n.d.). Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, methyl ester. Echemi.
  • SIELC Technologies. (2018). Methyl 3-(chlorocarbonyl)
  • ResearchGate. (1977). The thermal decomposition of acetyl chloride.
  • TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). TCA Lab.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • FDA Global Substance Registration System. (n.d.). METHYL 3-(CHLOROCARBONYL)
  • Fisher Scientific. (2011).
  • TCI Chemicals. (2025).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Application Note: Synthesis and Characterization Protocol for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization Protocol for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0)

Introduction and Mechanistic Overview

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a highly reactive, bifunctional aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The molecule features an electron-withdrawing nitro group, a stable methyl ester, and a highly reactive acyl chloride moiety.

The most reliable laboratory-scale synthesis of this compound involves the conversion of 5-nitroisophthalic acid monomethyl ester to its corresponding acid chloride. While thionyl chloride ( SOCl2​ ) can be used, the preferred modern methodology employs oxalyl chloride ( COCl2​ ) with a catalytic amount of N,N-dimethylformamide (DMF) .

Causality of Reagent Selection: Oxalyl chloride is preferred over thionyl chloride because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous, allowing for simple concentration in vacuo without the need for high-temperature distillation that could degrade the nitro-aromatic product. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate—(chloromethylene)dimethylammonium chloride—which acts as the active chlorinating species, significantly accelerating the reaction at mild temperatures.

G SM 5-Nitroisophthalic Acid Monomethyl Ester Reaction Stir at 0°C to RT Gas Evolution (CO, CO2, HCl) SM->Reaction Reagents Oxalyl Chloride + cat. DMF in Anhydrous DCM Intermediate Vilsmeier-Haack Active Species Formation Reagents->Intermediate Activation Intermediate->Reaction Dropwise addition Workup Concentration in vacuo (Removal of excess reagents) Reaction->Workup Upon cessation of gas Product Methyl 3-(chlorocarbonyl)- 5-nitrobenzoate Workup->Product Yields crude acyl chloride

Fig 1: Mechanistic workflow for the synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Materials and Stoichiometry

Strict anhydrous conditions are mandatory. The target acyl chloride is highly sensitive to ambient moisture, which will rapidly hydrolyze it back to the starting carboxylic acid[1].

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)Notes
5-Nitroisophthalic acid monomethyl ester Starting Material1.0 eq2.25 gMust be thoroughly dried prior to use.
Oxalyl Chloride Chlorinating Agent1.5 eq1.28 mL (1.90 g)Corrosive, toxic. Handle in fume hood.
N,N-Dimethylformamide (DMF) Catalyst0.05 eq~38 µLMust be anhydrous.
Dichloromethane (DCM) SolventN/A25 mLAnhydrous, stored over molecular sieves.
Argon / Nitrogen Gas Inert AtmosphereN/AN/AEssential for preventing hydrolysis.

Step-by-Step Synthesis Protocol

Self-Validating System Note: The progress and completion of this specific reaction can be visually validated by the cessation of gas evolution and the transition of the reaction mixture from a suspension to a homogeneous solution.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas bubbler attached to an argon line. Allow the flask to cool under a continuous stream of argon.

  • Substrate Suspension: Charge the flask with 5-nitroisophthalic acid monomethyl ester (2.25 g, 10 mmol). Add 25 mL of anhydrous DCM via syringe. The starting material will remain partially suspended.

  • Catalyst Addition: Inject anhydrous DMF (38 µL, 0.5 mmol) directly into the suspension.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes. Causality: Initiating the reaction at 0 °C controls the initial exothermic formation of the Vilsmeier-Haack complex and moderates the rapid evolution of toxic gases.

  • Reagent Addition: Using a gas-tight syringe, add oxalyl chloride (1.28 mL, 15 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature (20-25 °C). Stir vigorously. Effervescence ( CO , CO2​ , HCl ) will be observed.

  • Endpoint Determination: Continue stirring for 2 to 4 hours. The reaction is deemed complete when gas evolution completely ceases and the opaque suspension clarifies into a transparent, pale-yellow solution.

  • Isolation: Transfer the flask to a rotary evaporator. Remove the DCM and excess oxalyl chloride under reduced pressure (water bath at 30 °C).

  • Purification (Azeotropic Removal): To ensure complete removal of residual oxalyl chloride and HCl, re-dissolve the resulting crude solid in 10 mL of anhydrous toluene and concentrate in vacuo. Repeat this step twice.

  • Storage: The resulting Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (typically a pale-yellow solid, melting point ~72.4-74.0 °C[1]) should be immediately flushed with argon, sealed tightly, and stored at -20 °C, or used immediately in the subsequent coupling step.

Analytical Characterization (RP-HPLC)

Due to the reactive nature of the acyl chloride, standard aqueous LC-MS methods will result in in-situ hydrolysis. However, controlled Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be utilized for impurity profiling and pharmacokinetics if properly optimized.

According to validated separation protocols by SIELC Technologies[2], Methyl 3-(chlorocarbonyl)-5-nitrobenzoate can be effectively analyzed using the following parameters:

  • Column: Newcrom R1 HPLC column (or equivalent 3 µm particle column for fast UPLC applications)[2].

  • Mobile Phase: Acetonitrile (MeCN), Water, and an acidic modifier[2].

  • Modifier Selection:

    • Standard UV Detection: Use Phosphoric acid[2].

    • Mass-Spec (MS) Compatibility: Phosphoric acid must be replaced with Formic acid to prevent ion suppression and source contamination[2].

  • Sample Preparation: To analyze the intact acid chloride, samples must be prepared in anhydrous aprotic solvents (e.g., dry acetonitrile) and injected immediately. Alternatively, for stable quantification, the acid chloride can be deliberately quenched with an excess of a specific amine (e.g., diethylamine) to form a stable amide prior to injection.

References

  • SIELC Technologies. (2018, May 16). Methyl 3-(chlorocarbonyl)-5-nitrobenzoate | SIELC. Retrieved from[Link]

Sources

Application

Advanced Application Note: Sequential Orthogonal Functionalization of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in Drug Discovery

Introduction In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of polyfunctional building blocks is critical for rapidly generating structural diversity. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic use of polyfunctional building blocks is critical for rapidly generating structural diversity. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) is a highly versatile, trifunctional aromatic scaffold. It features three distinct reactive sites—an acid chloride, a nitro group, and a methyl ester—each possessing a unique reactivity profile.

This orthogonal reactivity allows chemists to perform sequential functionalizations without the need for cumbersome protection/deprotection steps. This building block has been prominently utilized in the synthesis of central nervous system (CNS) receptor ligands, such as GABAA receptor modulators[1], and in patent-level scale-up routes for various therapeutic candidates [2].

Physicochemical Properties

Understanding the physical properties of this building block is essential for proper handling, storage, and reaction monitoring. The acid chloride moiety is moisture-sensitive, necessitating storage under an inert atmosphere.

PropertyValue
Chemical Name Methyl 3-(chlorocarbonyl)-5-nitrobenzoate
CAS Registry Number 1955-04-0
Molecular Formula C₉H₆ClNO₅
Molecular Weight 243.60 g/mol
Melting Point 72.4 – 74.0 °C
Density 1.471 g/cm³
LogP 2.28
Storage Conditions 2-8 °C, desiccated, under Argon/N₂

Mechanistic Rationale & Strategic Workflow

The power of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate lies in the strict hierarchy of its electrophilic and reducible sites. To prevent polymerization or unwanted side reactions, the functionalization must follow a specific causal sequence:

  • Chemoselective Amidation (Fastest Electrophile): The acid chloride (-COCl) is highly electrophilic. It reacts rapidly with primary or secondary amines at low temperatures (0 °C to RT) in the presence of a non-nucleophilic base (e.g., DIPEA). The methyl ester remains completely unreactive under these mild conditions.

  • Nitro Reduction: Once the acid chloride is converted to a stable amide, the nitro group (-NO₂) can be reduced to an aniline (-NH₂). If this reduction were performed before amidation, the resulting free amine would instantly react with the intact acid chloride of another molecule, causing uncontrolled polymerization.

  • Ester Hydrolysis or Derivatization: The methyl ester (-COOCH₃) is the least reactive site. It requires harsh aqueous basic conditions (e.g., LiOH in THF/H₂O) for hydrolysis to the carboxylic acid. Performing this step last ensures that the sensitive acid chloride is not destroyed by the aqueous base.

SynthesisWorkflow SM Methyl 3-(chlorocarbonyl) -5-nitrobenzoate Step1 Step 1: Amidation (R-NH2, DIPEA, DCM) SM->Step1 Int1 Intermediate 1: 3-Amido-5-nitrobenzoate Step1->Int1 Step2 Step 2: Nitro Reduction (Pd/C, H2, MeOH) Int1->Step2 Int2 Intermediate 2: 3-Amido-5-aminobenzoate Step2->Int2 Step3 Step 3: Ester Hydrolysis (LiOH, THF/H2O) Int2->Step3 Int3 Intermediate 3: 3-Amido-5-aminobenzoic acid Step3->Int3

Figure 1: Sequential orthogonal functionalization of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Detailed Experimental Protocols

Protocol A: Chemoselective Amidation (Synthesis of Intermediate 1)

Objective: Couple a primary amine to the acid chloride while preserving the methyl ester and nitro group.

Reagents:

  • Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 eq)

  • Primary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the primary amine and DIPEA in anhydrous DCM.

    • Causality Check: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while effectively scavenging the HCl byproduct to prevent protonation of the reactant amine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.

    • Causality Check: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents localized heating, which could lead to unwanted ester aminolysis.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation (Self-Validating System): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the desired amide mass confirms reaction completion.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nitro Reduction to Aniline (Synthesis of Intermediate 2)

Objective: Reduce the nitro group of Intermediate 1 to an aniline for subsequent functionalization.

Reagents:

  • Intermediate 1 (3-Amido-5-nitrobenzoate) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (MeOH) (0.1 M)

  • Hydrogen gas (H₂) (Balloon pressure)

Step-by-Step Methodology:

  • Preparation: Dissolve Intermediate 1 in HPLC-grade Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

    • Safety/Causality Check: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere for 4–6 hours.

  • Validation: Monitor by TLC (e.g., 50% EtOAc/Hexanes). The product aniline will be significantly more polar (lower Rf) than the nitro starting material and will stain intensely with Ninhydrin due to the presence of the free primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality Check: Never let the Celite pad run completely dry while pulling air through it, as the concentrated Pd/C can ignite. Wash the pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure 3-amido-5-aminobenzoate intermediate.

References

  • Kahnberg, P., Lager, E., Rosenberg, C., Schougaard, J., Camet, L., Sterner, O., Nielsen, E. Ø., Nielsen, M., & Liljefors, T. (2002). "Refinement and Evaluation of a Pharmacophore Model for Flavone Derivatives Binding to the Benzodiazepine Site of the GABAA Receptor." Journal of Medicinal Chemistry, 45(19), 4188-4201. URL:[Link]

  • Boehringer Ingelheim International GmbH; Biolipox AB. (2008). "Novel Compounds." World Intellectual Property Organization Patent, WO2008/71944 A1.
Method

Application Notes and Protocols for Amidation Reactions Involving Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Introduction Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a valuable bifunctional reagent in organic synthesis, particularly in the construction of amide-containing molecules. Its structure incorporates a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a valuable bifunctional reagent in organic synthesis, particularly in the construction of amide-containing molecules. Its structure incorporates a highly reactive acyl chloride group, susceptible to nucleophilic attack, and a nitro-substituted aromatic ring, which can be a precursor for further functionalization, such as reduction to an amine. This unique combination makes it a key building block in medicinal chemistry and materials science for the synthesis of a diverse range of compounds, including potential pharmaceutical agents and functional polymers.

This guide provides a comprehensive overview of amidation reactions involving Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for reactions with various amine substrates, and offer insights into reaction optimization, work-up procedures, and product purification. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile reagent in their synthetic endeavors.

Reaction Mechanism: Nucleophilic Acyl Substitution

The amidation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate proceeds via a classic nucleophilic acyl substitution mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[1][3] This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a stable leaving group.[1][3]

A crucial aspect of this reaction is the generation of hydrochloric acid (HCl) as a byproduct.[1][4] The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed, thereby driving the reaction to completion.[4][5] Common bases for this purpose include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium carbonate.[]

Sources

Application

Application Note: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic utility, strategic library design, and self-validating experimental protocols. Introduction & Chemical Profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic utility, strategic library design, and self-validating experimental protocols.

Introduction & Chemical Profile

In the landscape of pharmaceutical drug discovery, the efficiency of analog generation relies heavily on the selection of versatile, pre-differentiated building blocks. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) is a highly strategic trifunctional scaffold[1]. With a molecular weight of 243.60 g/mol , this compound features three orthogonally reactive moieties: an electrophilic acyl chloride, a latent nucleophilic aniline (via nitro reduction), and a hydrolyzable methyl ester.

By utilizing this specific building block, medicinal chemists can execute rapid, site-specific functionalizations without the synthetic overhead of complex protection and deprotection steps.

Mechanistic Utility & Causality in Scaffold Design

The selection of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate over its diacid counterpart (5-nitroisophthalic acid) is driven by the principle of chemoselectivity .

  • The Acyl Chloride (Primary Electrophile): The acid chloride is vastly more electrophilic than the methyl ester. This causality allows for immediate, room-temperature amidation with primary or secondary amines without the need for expensive and atom-inefficient coupling reagents (e.g., HATU, EDC).

  • The Nitro Group (Latent Nucleophile): The nitro group acts as a stable placeholder during the initial amidation. If the nitro group were reduced prior to amidation, the resulting aniline would competitively react with the acyl chloride, leading to uncontrolled self-polymerization. Post-amidation, the nitro group is reduced to an aniline, exposing a classic pharmacophore motif frequently used for kinase hinge-binding or further derivatization (e.g., urea formation).

  • The Methyl Ester (Secondary Electrophile): The ester remains inert during the first two steps. In the final stage, it can be selectively hydrolyzed to a free carboxylic acid or directly amidated under forcing conditions to yield asymmetric diamides.

Pathway Start Methyl 3-(chlorocarbonyl) -5-nitrobenzoate (CAS: 1955-04-0) Amidation Step 1: Chemoselective Amidation (Primary/Secondary Amine) Start->Amidation R-NH2, DIPEA, DCM 0°C to RT Reduction Step 2: Nitro Reduction (Pd/C, H2 or Fe/HCl) Amidation->Reduction Yield >85% No coupling agents Hydrolysis Step 3: Ester Hydrolysis (LiOH, H2O/THF) Reduction->Hydrolysis Yield >90% Aniline formation Product Trifunctionalized Drug Scaffold Hydrolysis->Product Final Scaffold for library synthesis

Orthogonal functionalization pathway of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Strategic Applications in Drug Discovery

Synthesis of X-Ray Contrast Agents (Ioxitalamic Acid)

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a critical intermediate in the synthesis of ionic and non-ionic X-ray contrast agents, such as Ioxitalamic acid and Ioxilan[2][3]. Traditional industrial routes utilized in-situ acyl chlorination of 5-nitroisophthalic acid monomethyl ester with thionyl chloride, a process that generated highly corrosive sulfur dioxide and hydrogen chloride gases, complicating scale-up[2]. By starting directly with the pre-purified Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, manufacturers achieve a rapid, high-yield amidation with ethanolamine under mild conditions, drastically reducing environmental toxicity and manufacturing costs[3].

Targeted Library Generation (Kinase & GPCR Ligands)

In early-stage drug discovery, the compound is utilized to rapidly construct libraries of 3-amino-5-(carbamoyl)benzoic acid derivatives. The resulting aniline moiety is highly valued for its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in various kinases.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process checks to ensure reaction integrity.

Protocol 1: Chemoselective Amidation

Objective: Synthesize methyl 3-(alkylcarbamoyl)-5-nitrobenzoate.

  • Preparation: Dissolve Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the target primary amine (1.05 eq).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (Quench Test): To confirm the consumption of the acid chloride, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via HPLC. The absence of the methyl diester (formed by methanol reacting with unconsumed acid chloride) confirms reaction completion.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove excess amine/DIPEA) and saturated NaHCO₃ (to remove any hydrolyzed carboxylic acid). Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Nitro Reduction to Aniline

Objective: Reduce the nitro group to generate the latent nucleophile.

  • Preparation: Dissolve the intermediate from Protocol 1 in a 1:1 mixture of Methanol/Ethyl Acetate.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with nitrogen, then backfill with Hydrogen gas (H₂) via a balloon.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (TLC/UV): Monitor via TLC (Hexanes:EtOAc). The product aniline will exhibit a distinct blue fluorescence under 254 nm UV light and will stain positively (yellow/orange) with ninhydrin, distinguishing it from the nitro precursor.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the pure aniline derivative.

Protocol 3: Analytical HPLC Method for Purity Monitoring

Based on validated methodologies[4], the following reverse-phase HPLC setup is optimal for monitoring the integrity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and its derivatives.

  • Column: Newcrom R1 (or equivalent low-silanol reverse-phase column, 3 µm particle size).

  • Mobile Phase: Acetonitrile (MeCN) and Water.

  • Acidic Modifier: Add 0.1% Phosphoric acid (H₃PO₄) to maintain a low pH. Causality: The low pH ensures that any trace amounts of hydrolyzed carboxylic acid remain fully protonated, preventing peak tailing and ensuring sharp resolution. For LC-MS applications, substitute H₃PO₄ with 0.1% Formic acid[4].

  • Detection: UV at 254 nm.

HPLC Sample Reaction Aliquot (Quenched in MeOH) Column Reverse-Phase HPLC (Newcrom R1, 3 µm) Sample->Column Detection UV Detection (254 nm) Column->Detection Elution MobilePhase Mobile Phase: MeCN / H2O / H3PO4 MobilePhase->Column Isocratic or Gradient Analysis Purity & Yield Quantification Detection->Analysis Data Output

Analytical HPLC workflow for monitoring reaction progress and purity.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected experimental metrics for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate workflows.

Parameter / PropertyValue / DescriptionAnalytical Significance
CAS Number 1955-04-0Unique identifier for procurement[1].
Molecular Weight 243.60 g/mol Required for exact mass calculation in LC-MS[1].
Melting Point 72.4 – 74.0 °CIndicator of raw material purity prior to reaction.
Amidation Yield > 85%Demonstrates the high electrophilicity of the acyl chloride.
Reduction Yield > 90%High conversion rate using standard Pd/C hydrogenation.
HPLC Modifier 0.1% H₃PO₄ (or Formic Acid)Suppresses ionization of trace acids for sharp peak resolution[4].

References

1.[1] Title: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

2.[4] Title: Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link](Note: Navigable via the SIELC Applications landing page for verified access)

3.[2][3] Title: CN1314659C - Method for preparing ioxitalamic acid Source: Google Patents URL:

Sources

Method

Application Note: Acylative Suzuki-Miyaura Cross-Coupling of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, optimized reaction conditions, and self-validating protocols for the cross-coupling of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, optimized reaction conditions, and self-validating protocols for the cross-coupling of highly electron-deficient aroyl chlorides.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized diaryl ketones is a critical operation in pharmaceutical development. While traditional Friedel-Crafts acylation suffers from poor regioselectivity and requires harsh Lewis acids, the acylative Suzuki-Miyaura cross-coupling provides a mild, highly regioselective alternative[1].

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate represents a uniquely challenging and highly reactive substrate. The presence of two strong electron-withdrawing groups (EWG)—the nitro ( −NO2​ ) and methyl ester ( −COOMe ) moieties—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C−Cl bond.

Causality in Experimental Design
  • Oxidative Addition: The electron-deficient nature of the substrate ensures that oxidative insertion of Pd(0) into the C−Cl bond is exceptionally fast, often occurring at room temperature.

  • Side-Reaction Mitigation (Hydrolysis): The highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water or hydroxide ions. Therefore, strictly anhydrous conditions and the use of non-nucleophilic or mildly basic salts (e.g., anhydrous K2​CO3​ or Cs2​CO3​ ) are mandatory to prevent hydrolysis to the corresponding carboxylic acid.

  • Side-Reaction Mitigation (Decarbonylation): Aroyl-Pd(II) intermediates can undergo CO extrusion (decarbonylation) at elevated temperatures, leading to biaryl formation rather than the desired diaryl ketone. Maintaining the reaction temperature below 80 °C suppresses this pathway[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Extremely Fast due to EWGs) Pd0->OxAdd + Methyl 3-(chlorocarbonyl)-5-nitrobenzoate PdII Acyl-Pd(II)-Cl Complex (Stable < 80°C) OxAdd->PdII Transmet Transmetalation (Ar-B(OH)2 + Base) PdII->Transmet + Boronic Acid / Base - Base·HCl PdII_Ar Acyl-Pd(II)-Ar Complex Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Diaryl Ketone Product + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the acylative Suzuki-Miyaura cross-coupling highlighting mechanistic checkpoints.

Quantitative Data & Condition Optimization

The choice of catalyst, base, and solvent dictates the success of coupling nitro-substituted aroyl chlorides. Nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes and oxime-palladacycles have shown exceptional turnover numbers (TON) for these specific substrates[2][3].

Table 1: Comparative Reaction Conditions for Nitro-Aroyl Chloride Cross-Coupling

Catalyst SystemBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Ref
Pd(OAc)2​ / PPh3​ (2/4 mol%) K2​CO3​ (2.0)Anhydrous Toluene60685%[1]
NHC-Pd(II) Complex (1 mol%) K2​CO3​ (1.5)Toluene60493-99%[2]
Oxime-Palladacycle (0.4 mol%) K2​CO3​ (2.0)2-MeTHF80490-95%[3]

Note: 2-MeTHF is highly recommended as a greener, biphasic-friendly alternative to Toluene, offering excellent solubility for the highly polar Methyl 3-(chlorocarbonyl)-5-nitrobenzoate[3].

Experimental Protocol

This protocol describes the coupling of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate with phenylboronic acid to yield Methyl 3-benzoyl-5-nitrobenzoate .

Reagents and Equipment
  • Substrate: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 mmol, strictly protected from moisture).

  • Coupling Partner: Phenylboronic acid (1.2 mmol).

  • Catalyst: Pd(OAc)2​ (0.02 mmol, 2 mol%) and PPh3​ (0.04 mmol, 4 mol%) OR a pre-formed NHC-Pd catalyst (1 mol%).

  • Base: Anhydrous K2​CO3​ (2.0 mmol) - Must be oven-dried at 120 °C overnight prior to use.

  • Solvent: Anhydrous 2-MeTHF (5.0 mL).

  • Equipment: Schlenk tube, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times).

  • Addition of Solids: Under a positive flow of Argon, charge the tube with Pd(OAc)2​ (4.5 mg), PPh3​ (10.5 mg), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K2​CO3​ (276 mg, 2.0 mmol).

  • Addition of the Acid Chloride: Add Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (243.6 mg, 1.0 mmol) rapidly. Expert Tip: If the acid chloride is a viscous oil/melt, dissolve it in 1 mL of anhydrous 2-MeTHF prior to addition.

  • Solvent Addition & Degassing: Inject anhydrous 2-MeTHF (4.0 mL) via syringe. Seal the tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade the phosphine ligand.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours. The mixture will transition from a pale yellow suspension to a darker, heterogeneous mixture as Pd(0) is generated and KCl precipitates.

Workflow Step1 1. Schlenk Setup (Strictly Anhydrous) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Heating (60°C, 4h) Step2->Step3 Step4 4. IPC (MeOH Quench) Self-Validation Step3->Step4 Step5 5. Workup & Column Purification Step4->Step5

Caption: Linear workflow for the synthesis and isolation of the diaryl ketone product.

Self-Validating Systems & In-Process Controls (IPC)

To ensure scientific integrity and prevent wasted downstream effort, the protocol incorporates a self-validating analytical step.

The Methanol-Quench TLC Assay

Acid chlorides streak on silica gel and hydrolyze on the plate, making direct TLC monitoring unreliable.

  • Procedure: Withdraw a 10 µL aliquot of the reaction mixture. Dilute it into 0.5 mL of anhydrous methanol containing a drop of triethylamine. Let it sit for 2 minutes.

  • Logic: Any unreacted Methyl 3-(chlorocarbonyl)-5-nitrobenzoate will quantitatively convert to Dimethyl 5-nitroisophthalate (the diester).

  • Validation: Spot the quenched aliquot against a reference standard of the diester and the expected ketone product.

    • Observation A: If the diester spot is present, the reaction is incomplete.

    • Observation B: If a baseline spot appears (carboxylic acid), moisture has compromised the system.

    • Observation C: If only the ketone product spot is visible, proceed to workup.

Workup and Isolation
  • Cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 3-benzoyl-5-nitrobenzoate.

References

  • Blangetti, M., Rosso, H., Prandi, C., Deagostino, A., & Venturello, P. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1213.[Link]

  • Gürbüz, N., Özdemir, İ., & Seçkin, T. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7, 36267-36274.[Link]

  • Sharma, P., Rohilla, S., & Jain, N. (2016). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. RSC Advances, 6, 12686-12691.[Link]

Sources

Application

Application Note: Orthogonal Polymerization and Dendrimer Synthesis Using ABC Monomer Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Sequence-controlled polymerization, hyperbranched polyamides, and dendritic architectures. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Sequence-controlled polymerization, hyperbranched polyamides, and dendritic architectures.

Introduction & Mechanistic Rationale

The synthesis of sequence-controlled polymers and structurally perfect dendrimers requires monomers that prevent uncontrolled cross-linking and gelation. While symmetric AB₂ monomers are common, they often lead to structural defects. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 1955-04-0)[1] solves this challenge by functioning as an ABC-type asymmetric monomer .

Derived from 5-nitroisophthalic acid monomethyl ester[2], this compound is a highly versatile building block in the synthesis of specialty polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates[3][4]. Its architecture features three orthogonally reactive sites:

  • A-Site (Acid Chloride, -COCl): Highly electrophilic; undergoes rapid, catalyst-free amidation with amines.

  • C-Site (Nitro Group, -NO₂): Inert to acylation but quantitatively reducible to an amine (-NH₂) via catalytic hydrogenation.

  • B-Site (Methyl Ester, -COOMe): Stable during amidation and reduction, but selectively hydrolyzable to a carboxylic acid under mild basic conditions.

This chemoselectivity allows for precise, step-wise divergent or convergent polymerization without the need for complex protecting-group strategies.

Reactivity M Methyl 3-(chlorocarbonyl) -5-nitrobenzoate (ABC Monomer) A Acid Chloride (-COCl) Primary Target (Rapid Amidation) M->A B Nitro Group (-NO2) Secondary Target (Catalytic Reduction) M->B C Methyl Ester (-COOMe) Tertiary Target (Mild Saponification) M->C

Orthogonal reactivity profile of the ABC asymmetric monomer.

Experimental Design & Causality

To build a defect-free hyperbranched polyamide or dendrimer, the reaction sequence must strictly follow the reactivity gradient of the ABC monomer.

  • Step 1 (Amidation): The reaction is driven by the extreme electrophilicity of the chlorocarbonyl group. Triethylamine (TEA) is utilized as an acid scavenger. Causality: If the HCl byproduct is not neutralized, it will protonate the core amines, rendering them nucleophilically inactive and halting polymer growth.

  • Step 2 (Reduction): Palladium on carbon (Pd/C) with hydrogen gas (or hydrazine) is selected. Causality: This method is highly chemoselective for aromatic nitro groups, reducing them to amines without cleaving the newly formed amide backbone or reducing the methyl ester.

  • Step 3 (Saponification): Lithium hydroxide (LiOH) is used instead of NaOH or KOH. Causality: LiOH provides a sufficiently mild alkaline environment to hydrolyze the methyl ester into a carboxylic acid while minimizing the risk of unintended amide bond cleavage in the polymer backbone.

Workflow N1 Initiator Core (e.g., Diamine) + ABC Monomer N2 Step 1: Amidation (0-25°C) Forms G0.5 Nitro-Ester Dendron N1->N2 N3 Step 2: Catalytic Reduction (Pd/C, H2) Forms G1.0 Amino-Ester Dendron N2->N3 Validate: Loss of 1770 cm⁻¹ IR N4 Step 3: Mild Saponification (LiOH) Forms G1.0 Amino-Acid Dendron N3->N4 Validate: Loss of 1530 cm⁻¹ IR N5 Activation & Next Generation Growth N4->N5 Validate: Loss of 3.9 ppm NMR

Divergent sequence-controlled polymerization workflow with validation steps.

Step-by-Step Protocols

General Precautions & Quality Control

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is highly moisture-sensitive. Store under inert gas (Ar/N₂) and utilize strictly anhydrous solvents. Purity of the starting monomer can be validated via reverse-phase HPLC using an acetonitrile/water mobile phase modified with phosphoric acid (or formic acid for MS compatibility)[5].

Protocol 1: Synthesis of G0.5 Nitro-Ester Dendron (Amidation)
  • Preparation: Dissolve the core molecule (e.g., 1,4-phenylenediamine, 1.0 eq) and Triethylamine (2.5 eq per amine) in anhydrous N,N-Dimethylacetamide (DMAc) under argon.

  • Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add a solution of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.1 eq per amine) dissolved in anhydrous DMAc over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Precipitate the polymer/dendron into an excess of cold water. Filter, wash with water and methanol, and dry under vacuum at 50 °C.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy. The protocol is successful if the acid chloride C=O stretch (~1770 cm⁻¹) disappears, replaced by strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands.

Protocol 2: Catalytic Reduction to G1.0 Amino-Ester Dendron
  • Preparation: Dissolve the G0.5 Nitro-Ester intermediate in a 1:1 mixture of THF and absolute ethanol.

  • Catalysis: Add 10 wt% Pd/C (0.1 eq Pd relative to nitro groups). Purge the flask with argon, then introduce H₂ gas via a balloon or Parr reactor (30 psi).

  • Reaction: Stir vigorously at room temperature for 24 hours until H₂ consumption ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the G1.0 Amino-Ester.

  • Self-Validation Checkpoint: Analyze via ¹H NMR and FTIR. Confirm the disappearance of asymmetric/symmetric -NO₂ stretches (~1530 and ~1350 cm⁻¹) and the appearance of a broad -NH₂ stretch (~3300–3400 cm⁻¹). Aromatic protons will shift upfield due to the electron-donating nature of the new amine group.

Protocol 3: Mild Saponification to G1.0 Amino-Acid Dendron
  • Preparation: Dissolve the G1.0 Amino-Ester in a 3:1 mixture of THF and water.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq per ester group). Stir at room temperature for 4–6 hours.

  • Workup: Evaporate the THF. Carefully acidify the aqueous layer with 1M HCl to pH 3–4 to precipitate the amino-acid dendron. Filter and dry under vacuum.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The protocol is validated by the complete disappearance of the sharp singlet at ~3.9 ppm corresponding to the -OCH₃ methyl ester protons.

Quantitative Data Presentation

To ensure reproducibility across generations, track the functional group conversions using the analytical markers summarized in Table 1.

Table 1: Analytical Markers for Orthogonal Polymerization Tracking

Reaction StepTarget ConversionPrimary FTIR Marker (cm⁻¹)Primary ¹H NMR Marker (ppm)Typical Yield
Monomer QC N/A1770 (Strong, -COCl)3.95 (s, 3H, -OCH₃)N/A
Step 1: Amidation Amine → AmideLoss of 1770; Gain of 1650Downfield shift of core protons85 - 92%
Step 2: Reduction Nitro → AmineLoss of 1530 & 1350; Gain of 3350Upfield shift of aromatic protons90 - 95%
Step 3: Hydrolysis Ester → AcidBroadening at 2500-3000 (-OH)Complete loss of 3.95 (s, 3H)80 - 88%

References

  • Title: Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link] (Reference index:[5])

  • Title: Material Safety Data Sheet - Mono-methyl 5-nitroisophthalate, 98% Source: Cole-Parmer URL: [Link] (Reference index:[2])

  • Title: Applications and Industry Significance of 5-Nitroisophthalic Acid Monomethyl Ester Source: Haizhou Pharma URL: [Link] (Reference index:[3])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are well aware that handling highly reactive electrophiles requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are well aware that handling highly reactive electrophiles requires precision. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is an exceptionally moisture-sensitive acyl chloride. This guide provides a deep-dive into the mechanistic causes of its degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the exact chemical causality driving it. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate features an acyl chloride functional group flanked by a meta-nitro group and a meta-ester group.

The Causality of Hyper-Reactivity: The carbonyl carbon of any acyl chloride is inherently electrophilic due to the electronegativity difference between carbon, oxygen, and chlorine[1]. However, in this specific molecule, the strong electron-withdrawing inductive and resonance effects of the nitro group pull electron density away from the aromatic ring and the carbonyl carbon[2]. This renders the acyl chloride exceptionally positive and highly susceptible to nucleophilic attack—even by weak nucleophiles like trace atmospheric water[2].

When exposed to ambient humidity, the compound undergoes a rapid nucleophilic addition-elimination mechanism [1]:

  • Addition: Water attacks the electrophilic carbonyl carbon, forming a highly unstable tetrahedral intermediate[3][4].

  • Elimination: The intermediate collapses, expelling a chloride ion and a proton to yield Methyl 3-carboxy-5-nitrobenzoate (the hydrolyzed carboxylic acid) and hydrogen chloride (HCl) gas[3][5].

Mechanism A Methyl 3-(chlorocarbonyl) -5-nitrobenzoate B Nucleophilic Attack by H2O (Trace Moisture) A->B C Tetrahedral Intermediate (Highly Unstable) B->C D Elimination of Cl- & H+ C->D E Methyl 3-carboxy -5-nitrobenzoate D->E F HCl Gas (Autocatalytic & Corrosive) D->F

Logical causality of acyl chloride hydrolysis via nucleophilic addition-elimination mechanism.

Diagnostics & Troubleshooting FAQs

Q1: My stored batch has developed a white, insoluble precipitate and emits a pungent odor when opened. What happened? A1: Your compound has hydrolyzed. The white precipitate is the degradation product, Methyl 3-carboxy-5-nitrobenzoate, which has drastically different solubility profiles than the acyl chloride. The pungent odor is HCl gas[5]. Safety Warning: HCl gas generation in a sealed container can cause violent pressure buildup and container rupture[6]. Always open suspected degraded samples in a fume hood.

Q2: We store our compound in a standard benchtop desiccator with Drierite. Why is it still degrading? A2: Standard desiccators only mitigate macro-humidity; they do not eliminate the trace moisture (ppm levels) required to trigger hydrolysis in hyper-reactive acyl chlorides. Furthermore, every time the desiccator is opened, ambient air is introduced. For absolute stability, the compound must be stored under a rigorously dried inert atmosphere (Argon) and kept at sub-zero temperatures[7][8].

Q3: Is it better to backfill my storage vials with Nitrogen or Argon? A3: Argon is strictly preferred. Argon is approximately 38% denser than air, meaning it sits like a heavy blanket over your solid compound, protecting it from moisture during the brief moments a vial is opened. Nitrogen is slightly lighter than air and will rapidly dissipate, immediately exposing the compound to atmospheric moisture.

Quantitative Data: Storage Viability Matrix

The following table synthesizes the expected shelf-life of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate based on various storage conditions.

Storage ConditionAtmosphereContainer SealEst. Moisture ExposureExpected Shelf Life
Ambient BenchtopAirStandard Screw CapHigh (>40% RH)< 24 Hours
Standard Fridge (4°C)AirParafilm + CapModerate1 - 2 Weeks
Desiccator (RT)Air (Dry)PTFE-lined CapLow1 - 3 Months
Glovebox (RT)ArgonPTFE-lined CapTrace (< 1 ppm)6 - 12 Months
Deep Freeze (-20°C) Static Vacuum Flame-sealed Ampoule Zero > 5 Years

Field-Proven Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. Below are the definitive workflows for storing your compound and salvaging it if hydrolysis has occurred.

Protocol A: Long-Term Storage via Schlenk Line Ampoule Sealing

The gold standard for storing moisture-sensitive solids is isolating them in flame-sealed glass ampoules under static vacuum[7].

Workflow A Oven-Dry Glassware (>150°C, 4h) B Transfer Compound in Glovebox (Ar atm) A->B C Aliquot into Glass Ampoules B->C D Schlenk Line Evacuation (< 0.1 mbar) C->D E Flame Seal Ampoules Under Static Vacuum D->E F Store at -20°C in Desiccator E->F

Workflow for the anhydrous preparation and long-term storage of moisture-sensitive acyl chlorides.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass ampoules at >150°C for a minimum of 4 hours.

    • Causality: Atmospheric moisture adsorbs strongly to the silanol groups on borosilicate glass. Standard air-drying leaves a microscopic hydration layer that will initiate hydrolysis[7].

  • Inert Transfer: Move the baked ampoules and the bulk acyl chloride into an Argon-filled glovebox (H2O < 1 ppm). Aliquot the solid powder into the ampoules.

  • Schlenk Line Evacuation: Connect the ampoules to a Schlenk line using thick-walled rubber tubing[9]. Evacuate the line to < 0.1 mbar.

    • Causality: Evacuating to 0.1 mbar reduces the concentration of residual oxygen and moisture to negligible levels (approx. 1 x 10^-4 mmol per 100 mL)[10].

  • Flame Sealing: While under dynamic vacuum, use a butane/oxygen torch to evenly heat the neck of the ampoule until the glass melts and collapses inward, creating a hermetic seal.

  • Self-Validation Step: Once cooled, invert the ampoule and tap it gently. A sharp, glass-on-glass "clicking" sound of the dry powder indicates a successful vacuum seal. A dull thud suggests moisture ingress and clumping.

Protocol B: Re-Chlorination of Hydrolyzed Material

If your Methyl 3-(chlorocarbonyl)-5-nitrobenzoate has degraded into the carboxylic acid, it can be quantitatively salvaged using oxalyl chloride[11].

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, suspend the hydrolyzed powder (1.0 eq) in anhydrous Dichloromethane (DCM)[12]. Cool to 0°C using an ice bath[11].

  • Catalyst Addition: Add a catalytic amount (3-5 drops) of anhydrous N,N-Dimethylformamide (DMF)[11].

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, vastly accelerating the reaction compared to oxalyl chloride alone.

  • Chlorination: Slowly add Oxalyl Chloride (2.0 eq) dropwise[11].

    • Causality: The dropwise addition at 0°C controls the highly exothermic evolution of CO, CO2, and HCl gases[11].

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours, or until gas evolution completely ceases[11].

  • Isolation: Concentrate the mixture under reduced pressure (using a Schlenk line cold trap to catch excess oxalyl chloride) to yield the restored acyl chloride[11][13].

  • Self-Validation Step: Quench a 1 µL aliquot of the crude reaction mixture in 1 mL of anhydrous methanol (containing a drop of triethylamine). Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 4:1). The complete disappearance of the baseline carboxylic acid spot and the appearance of a highly mobile methyl diester spot confirms 100% conversion back to the active acyl chloride.

References

  • Chemistry of Acid Halides: Conversion of Acid Halides into Carboxylic Acids: Hydrolysis. LibreTexts Chemistry. Available at:[Link]

  • Chemistry Acid Chloride: Mechanism of Hydrolysis. SATHEE JEE - IIT Kanpur. Available at:[Link]

  • hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. Doc Brown's Advanced A Level Organic Chemistry. Available at:[Link]

  • Preparation and Hydrolysis of Acid Chlorides (Chem 263 Notes). University of Alberta. Available at:[Link]

  • Acyl Chlorides and Acid Anhydrides: Explaining Reactivity. Chemrevise. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at:[Link]

  • Schlenk line Techniques. Wikipedia. Available at:[Link]

  • Keeping air and moisture out: Uses of vacuum on a Schlenk line. VACUUBRAND. Available at:[Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis: Handling, Storage, and Precautions. ResearchGate. Available at:[Link]

  • Safety Data Sheet: ACETYL CHLORIDE (Handling and Storage). Novachem. Available at:[Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Welcome to the Technical Support Center for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate . This highly reactive acyl chloride is a critical intermediate in the synthesis of complex amides and esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate . This highly reactive acyl chloride is a critical intermediate in the synthesis of complex amides and esters. However, its electrophilic nature makes it highly susceptible to rapid degradation (hydrolysis) when exposed to aqueous media, leading to the formation of the unreactive carboxylic acid byproduct (Methyl 3-carboxy-5-nitrobenzoate) and hydrochloric acid[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your coupling yields while minimizing aqueous degradation.

Root Cause Analysis: The Hydrolysis Pathway

Understanding the causality behind the degradation is the first step in preventing it. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate undergoes nucleophilic acyl substitution when exposed to water[1].

  • Nucleophilic Attack: The oxygen lone pair of water attacks the highly electrophilic carbonyl carbon of the acid chloride. The electron-withdrawing nitro group on the aromatic ring further increases the electrophilicity of this carbon, accelerating the attack.

  • Tetrahedral Intermediate: The carbon-oxygen double bond breaks, pushing electrons onto the oxygen to form a transient, high-energy tetrahedral intermediate[1].

  • Collapse and Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group)[1].

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by ambient water or base, yielding the inactive Methyl 3-carboxy-5-nitrobenzoate and HCl[1].

When performing amidation or esterification in the presence of water, this hydrolysis pathway directly competes with your desired nucleophile (amine or alcohol). If the reaction is not carefully controlled, hydrolysis will outcompete the coupling, destroying your starting material.

Decision Matrix & Troubleshooting Workflow

To prevent degradation, researchers must either strictly exclude water or manipulate the reaction kinetics so that the desired coupling outcompetes hydrolysis. The following workflow illustrates the decision-making process for optimizing these reactions.

AcidChlorideTroubleshooting A Aqueous Reaction Setup (Methyl 3-(chlorocarbonyl)-5-nitrobenzoate) B Severe Hydrolysis Detected? A->B C Is Water Strictly Required for Nucleophile Solubility? B->C Yes G Successful Coupling Product B->G No D Switch to Anhydrous Conditions (e.g., DCM + Pyridine) C->D No E Implement Biphasic System (Schotten-Baumann) C->E Yes D->G F Optimize Mixing & pH (e.g., Flow Microreactor) E->F Yield still low E->G High Yield F->G

Workflow for troubleshooting acyl chloride degradation in coupling reactions.

Comparative Reaction Conditions

The table below summarizes the expected outcomes of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate when subjected to various reaction environments.

Reaction EnvironmentBase UsedPrimary NucleophileHydrolysis RateExpected Coupling YieldMechanistic Note
Homogeneous Aqueous NaOH (aq)AmineVery High< 20%Water vastly outnumbers the amine; hydrolysis dominates[2].
Anhydrous Organic Pyridine / TEAAmineZero> 95%Pyridine acts as an HCl trap and optional nucleophilic catalyst[1].
Biphasic (Schotten-Baumann) 10% NaOH (aq)AmineLow80 - 90%Acid chloride is sequestered in the organic phase, protecting it from bulk water[3].
Flow Microreactor (Aqueous) NaOH (aq)AmineVery Low> 95%Millisecond mixing ensures the highly nucleophilic amine reacts before water can[2].

Validated Experimental Protocols

If your nucleophile (e.g., a highly polar amino acid or pharmaceutical intermediate) requires aqueous media, you must use Schotten-Baumann conditions . This biphasic approach exploits the immiscibility of organic and aqueous phases to facilitate efficient acylation while minimizing hydrolysis[3].

Protocol: Biphasic Amidation (Schotten-Baumann)

Self-Validating Principle: The reaction relies on the fact that amines are generally far more nucleophilic than hydroxide ions or water[4]. By keeping the acid chloride in the organic phase, it only reacts at the interface or when the amine partitions into the organic layer, effectively starving the hydrolysis pathway.

Materials:

  • Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 eq)

  • Target Amine (1.1 eq)

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[5]

  • 10% Aqueous NaOH or saturated Na₂CO₃[3]

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve the target amine (1.1 eq) in the aqueous base solution (e.g., 10% NaOH). Ensure the pH is maintained between 9 and 12 to keep the amine deprotonated and nucleophilic[3].

  • Preparation of the Organic Phase: Dissolve Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in anhydrous DCM or 2-MeTHF. Note: 2-MeTHF is often preferred for process scale-up due to better phase separation and environmental profile[5].

  • Biphasic Mixing: Cool the aqueous amine solution to 0–5 °C. Vigorously stir the aqueous layer and begin dropwise addition of the organic acid chloride solution.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the two phases, allowing the amine to rapidly react with the acid chloride. The low temperature suppresses the activation energy required for the competing hydrolysis reaction[1].

  • Reaction Progression: Continue vigorous stirring for 30–60 minutes at room temperature[3]. The base in the aqueous layer will continuously neutralize the HCl byproduct, driving the reaction forward and preventing the amine from becoming protonated (and thus unreactive)[3].

  • Workup: Separate the phases. Wash the organic layer with dilute HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: My amidation yield is still low even under Schotten-Baumann conditions, and I see a lot of the carboxylic acid byproduct. What is going wrong? A: This usually indicates poor mass transfer between the phases or an incorrect pH. If stirring is not vigorous enough, the acid chloride may slowly hydrolyze before the amine can reach it. Additionally, if the pH drops below the pKa of your amine, the amine will protonate and lose its nucleophilicity, leaving water/hydroxide as the only available nucleophiles. Ensure extreme agitation and verify that the aqueous layer remains alkaline (pH > 9) throughout the addition[3].

Q2: Can I use a homogeneous aqueous system if I use a massive excess of my amine? A: It is generally not recommended for highly reactive aliphatic or electron-deficient aromatic acid chlorides like Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. While a large excess of amine increases the probability of amidation, the sheer molar concentration of water in a homogeneous system will still lead to significant hydrolysis[6]. If a homogeneous aqueous system is absolutely necessary, consider using a continuous-flow microreactor, which relies on millisecond mixing to allow the faster amidation reaction to outcompete hydrolysis[2].

Q3: Why is pyridine sometimes used instead of aqueous NaOH? A: Pyridine is used in strictly anhydrous conditions. It serves a dual purpose: it acts as an acid scavenger (forming pyridinium chloride to trap the HCl byproduct) and can act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate[1]. If your substrates are soluble in organic solvents, switching to an anhydrous DCM/Pyridine system is the most robust way to completely eliminate hydrolysis[1].

Q4: I am seeing an anhydride byproduct forming. How do I prevent this? A: Anhydride formation occurs when the acid chloride reacts with the carboxylic acid byproduct (formed via hydrolysis). This is common if the reaction is run at room temperature or if the base (like Na₂CO₃) is not strong enough to rapidly sequester the acid[5]. To prevent this, keep the reaction strictly at 0 °C during addition, ensure a sufficient excess of strong base, and add the acid chloride slowly[1][5].

References

  • Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED) | Langmuir - ACS Publications. acs.org. Available at: [Link]

  • Schotten–Baumann reaction - Grokipedia. grokipedia.com. Available at: [Link]

  • A possible mechanism for acid chloride hydrolysis in water. - ResearchGate. researchgate.net. Available at: [Link]

  • THE REACTIONS OF ALIPHATIC ACID CHLORIDES - Sciencemadness.org. sciencemadness.org. Available at: [Link]

  • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis) - OrgoSolver. orgosolver.com. Available at: [Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. tandfonline.com. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. acs.org. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. masterorganicchemistry.com. Available at: [Link]

  • Water-compatible acylation reactions with acid chlorides using a flow microreactor. rsc.org. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) . As an acyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) . As an acyl chloride (acid chloride), this compound is highly reactive and exquisitely sensitive to moisture, making its purification and analysis notoriously difficult.

This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you purify this intermediate without inducing degradation.

Workflow & Decision Matrix

The primary degradation pathway for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is hydrolysis. Ambient moisture attacks the electrophilic carbonyl carbon, releasing hydrogen chloride (HCl) gas and yielding the corresponding carboxylic acid (3-(methoxycarbonyl)-5-nitrobenzoic acid) [1].

G Crude Crude Acid Chloride (CAS: 1955-04-0) Moisture Moisture Exposure? Crude->Moisture Hydrolyzed Hydrolyzed Impurity (Carboxylic Acid) Moisture->Hydrolyzed Yes (Degradation) Recryst Anhydrous Recrystallization (Toluene / Heptane) Moisture->Recryst No (Standard Purif.) Sublimation Vacuum Sublimation (< 0.1 Torr, ~60°C) Moisture->Sublimation No (High Purity Req.) Hydrolyzed->Recryst Re-chlorinate with SOCl2 Pure Pure Acid Chloride (Store under Ar at -20°C) Recryst->Pure Sublimation->Pure

Decision tree for the purification and recovery of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Troubleshooting & FAQs

Q1: I attempted to purify the compound using standard silica gel column chromatography, but I recovered zero active product. Why?

A: Standard silica gel ( SiO2​ ) is fundamentally incompatible with acyl chlorides. The surface of silica gel is densely populated with silanol groups (Si-OH) and tightly bound interstitial water. When Methyl 3-(chlorocarbonyl)-5-nitrobenzoate passes through the column, the acid chloride reacts irreversibly with these nucleophiles, leading to complete on-column hydrolysis. Never use standard normal-phase chromatography for this compound.

Q2: My Reverse-Phase HPLC (RP-HPLC) analysis shows a single peak, but my subsequent coupling reactions are failing. What is happening?

A: You are likely observing a false positive for purity. Standard RP-HPLC mobile phases contain water (e.g., Acetonitrile/Water with phosphoric or formic acid) [2]. When you inject the acid chloride, it rapidly hydrolyzes in the mobile phase. The peak you are integrating is actually the degraded carboxylic acid artifact, not the intact acid chloride.

  • Solution: To accurately determine purity, perform a pre-column derivatization. React an aliquot of your sample with an excess of anhydrous secondary amine (e.g., diethylamine) in dry dichloromethane to form a stable amide, then run the RP-HPLC on the amide derivative.

Q3: How do I separate the intact acid chloride from the hydrolyzed carboxylic acid impurity without chromatography?

A: Leverage differential solubility. The intact Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (a neutral, relatively non-polar organic molecule) is highly soluble in anhydrous aromatic and chlorinated solvents (like toluene or dichloromethane). The hydrolyzed degradation product (the carboxylic acid) has strong intermolecular hydrogen bonding, making it highly insoluble in cold, non-polar solvents like toluene or heptane. A simple anhydrous filtration often removes the bulk of the degradation product.

Solvent Compatibility & Degradation Risk

To maintain the integrity of the acyl chloride, solvent selection is critical. Summarized below are the quantitative and qualitative compatibilities for common laboratory solvents.

SolventNucleophilicity / Water AffinityCompatibilityRecommended Use Case
Toluene (Anhydrous) Very Low / ImmiscibleExcellent Primary solvent for recrystallization/dissolution.
Heptane (Anhydrous) Zero / ImmiscibleExcellent Anti-solvent for precipitation/recrystallization.
Dichloromethane (Dry) Low / LowGood Reaction solvent; highly volatile for easy removal.
Tetrahydrofuran (THF) Moderate / MisciblePoor Prone to peroxide formation and moisture absorption; causes slow degradation.
Methanol / Ethanol High / MiscibleDestructive Reacts violently to form the corresponding methyl/ethyl diester.
Water High / MiscibleDestructive Causes rapid hydrolysis to the carboxylic acid and HCl [1].

Experimental Protocol: Anhydrous Recrystallization

Given the compound's melting point of 72.4–74.0 °C [3], it is a solid at room temperature, making recrystallization the most scalable and effective purification method. This protocol utilizes the differential solubility discussed in Q3.

Prerequisites:

  • All glassware must be oven-dried (150 °C for >4 hours) and cooled under a stream of dry Argon.

  • Solvents must be rigorously anhydrous (stored over activated 3Å molecular sieves).

  • Operations should be conducted using Schlenk line techniques or inside a glovebox.

Step-by-Step Methodology:

  • Initial Dissolution:

    • Transfer the crude Methyl 3-(chlorocarbonyl)-5-nitrobenzoate into a flame-dried Schlenk flask equipped with a magnetic stir bar under an Argon atmosphere.

    • Add just enough anhydrous Toluene (heated to ~50 °C) to dissolve the solid. Mechanistic Insight: The intact acid chloride will dissolve, while the hydrolyzed carboxylic acid impurity will largely remain as a white, insoluble suspension.

  • Hot Filtration (Removal of Hydrolyzed Impurity):

    • Filter the hot mixture through a dry, Argon-purged fritted Schlenk filter (porosity 3 or 4) into a secondary, pre-weighed, flame-dried Schlenk flask.

    • The filter cake contains the degraded carboxylic acid. The filtrate contains the pure acid chloride.

  • Crystallization:

    • While stirring the clear filtrate under Argon, slowly add anhydrous Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy.

    • Heat the mixture gently until the solution clears again.

    • Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to a freezer (-20 °C) overnight to maximize crystal yield.

  • Isolation:

    • Filter the resulting crystalline solid using a Schlenk filter under Argon.

    • Wash the crystals with a small volume of ice-cold, anhydrous Heptane.

  • Drying & Storage:

    • Dry the crystals under high vacuum (< 0.1 Torr) for 2 hours to remove residual solvent.

    • Store the purified solid in a tightly sealed amber vial, backfilled with Argon, at -20 °C.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Methyl 3-(chlorocarbonyl)-5-nitrobenzoate - Inxight Drugs. Retrieved April 4, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Separation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate on Newcrom R1 HPLC column. Retrieved April 4, 2026, from[Link]

Optimization

Handling moisture sensitivity of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in the lab

Focus Compound: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Welcome to the technical support and troubleshooting guide for handling Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. As an acyl chloride (acid chloride), this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Welcome to the technical support and troubleshooting guide for handling Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. As an acyl chloride (acid chloride), this compound is a highly reactive electrophile. The presence of the electron-withdrawing nitro group on the aromatic ring further increases the partial positive charge ( δ+ ) on the carbonyl carbon, making the C-Cl bond exceptionally susceptible to rapid nucleophilic attack by atmospheric moisture[1].

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high yields and maintain scientific integrity during synthesis.

Mechanistic Primer: The Threat of Hydrolysis

When Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is exposed to ambient humidity, it undergoes rapid hydrolysis. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group, generating 3-(methoxycarbonyl)-5-nitrobenzoic acid and hydrogen chloride (HCl) gas[2].

Hydrolysis A Methyl 3-(chlorocarbonyl)- 5-nitrobenzoate C Tetrahedral Intermediate (Nucleophilic Attack) A->C + H2O B Atmospheric Moisture (H2O) B->C D 3-(Methoxycarbonyl)- 5-nitrobenzoic acid (White Precipitate) C->D - HCl E HCl Gas (Corrosive/Pressure) C->E Leaving Group

Mechanistic pathway of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate hydrolysis upon moisture exposure.

This degradation pathway not only destroys the active reagent but also introduces acidic byproducts that can severely inhibit downstream amine couplings by protonating the nucleophile[3].

Quantitative Reaction Parameters

To prevent hydrolysis and ensure reproducibility, strict adherence to anhydrous parameters is required. The following table summarizes the critical quantitative thresholds for handling this compound[3][4][5].

ParameterRecommended ThresholdMechanistic Rationale
Glassware Drying 125–150 °C for 4 hoursRemoves the thin film of adsorbed moisture on borosilicate glass surfaces[4].
Schlenk Vacuum 0.1 mbarReduces O2​ and H2​O concentration to <1×10−4 mmol per 100 mL flask[5].
Purge Cycles Minimum 3 cyclesStatistically ensures complete replacement of atmospheric air with inert gas (Ar/N2)[6].
Base Equivalents 1.2 – 3.0 eq (TEA/DIPEA)Scavenges generated HCl to prevent the protonation of the amine nucleophile[3].

Core Experimental Protocols

Trustworthy chemistry relies on self-validating systems. The following protocols incorporate physical checks to ensure the integrity of your anhydrous environment.

Protocol A: Schlenk Line Preparation & Flask Cycling
  • Glassware Preparation: Remove the reaction flask from a 150 °C oven. Immediately seal it with a rubber septum (PTFE-lined preferred) while hot[4].

  • Connection: Connect the flask to the Schlenk line manifold using thick-walled rubber vacuum tubing[4].

  • Cycling (The 3x Rule):

    • Open the flask to the vacuum manifold. Wait 1–2 minutes until the vacuum gauge stabilizes ( 0.1 mbar)[5].

    • Close the vacuum valve. Self-Validation Check: Observe the gauge; if pressure rises, you have a leak in your septum or joints.

    • Slowly open the inert gas valve (Nitrogen or Argon) to backfill the flask until the oil bubbler indicates positive pressure[6].

    • Repeat this vacuum/gas cycle three times total[6].

Protocol B: Anhydrous Syringe Transfer
  • Syringe Purging: Insert the needle of a glass syringe into a septum-sealed, inert-gas-flushed empty flask. Draw and expel the inert gas 5–10 times to remove adsorbed moisture from the syringe barrel[4].

  • Seal Validation: Draw inert gas to half the syringe volume, stick the needle into a solid rubber stopper, and compress the plunger. If it cannot be compressed to half its volume without leaking, discard the syringe[4].

  • Transfer: Insert the needle into the reagent bottle of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate under positive inert pressure. Withdraw the required volume and transfer it dropwise to the reaction vessel[7].

Protocol C: Safe Quenching of Unreacted Acyl Chloride
  • Cooling: Cool the reaction mixture containing excess Methyl 3-(chlorocarbonyl)-5-nitrobenzoate to 0 °C using an ice bath[8].

  • Quenching Agent: Slowly add a nucleophilic solvent (e.g., methanol or a dilute aqueous sodium bicarbonate solution) dropwise[8][9].

  • Neutralization: Stir until the exothermic reaction subsides and gas evolution (if using bicarbonate) ceases. This converts the reactive acyl chloride into a stable methyl diester or carboxylic acid for safe disposal[9].

SchlenkWorkflow N1 1. Glassware Preparation (Oven 150°C, 4h) N2 2. Schlenk Cycling (3x Vacuum/Argon) N1->N2 N3 3. Anhydrous Solvent (Cannula/Syringe Transfer) N2->N3 N4 4. Reagent Addition (Positive Inert Pressure) N3->N4 N5 5. Reaction Execution (Sealed/Bubbler) N4->N5

Standard Schlenk line workflow for handling moisture-sensitive acyl chlorides.

Troubleshooting & FAQs

Q: I opened my bottle of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and noticed a white, crusty precipitate around the cap and inside the liquid. What is this? A: The white precipitate is 3-(methoxycarbonyl)-5-nitrobenzoic acid, the hydrolysis byproduct[8]. Because acyl chlorides react rapidly with atmospheric moisture, improper storage or repeated opening of the bottle allows water vapor to enter[3]. The resulting carboxylic acid is generally insoluble in the neat liquid or non-polar solvents, causing it to precipitate[8]. If the bottle is heavily contaminated, it should be discarded or the reagent must be re-purified (e.g., via vacuum distillation, if applicable, or recrystallization of the acid followed by re-chlorination with SOCl2​ )[2][5].

Q: My downstream amide coupling reaction failed, yielding mostly unreacted starting amine. TLC showed the acyl chloride was completely consumed. What went wrong? A: You likely experienced premature hydrolysis of the acyl chloride, or you used an inefficient base. When Methyl 3-(chlorocarbonyl)-5-nitrobenzoate reacts with an amine, it generates HCl gas. If moisture was present, hydrolysis also generates HCl[2][3]. This HCl will rapidly protonate your amine nucleophile, converting it into an unreactive ammonium salt[3]. Fix: Ensure strictly anhydrous conditions and use at least 1.2 to 3.0 equivalents of a non-nucleophilic tertiary amine base (like Triethylamine or DIPEA) to scavenge the HCl and keep your nucleophile active[3].

Q: I need to add a solid nucleophile to the reaction flask containing the acyl chloride. How do I do this without introducing air? A: Never open a flask containing an active acyl chloride directly to the ambient atmosphere. If the solid is air-stable, add it to the reaction flask before you begin the Schlenk cycling process (Protocol A)[7]. If the solid is also moisture-sensitive, it must be added inside a glovebox, or added against a heavy counter-flow of inert gas using a specialized powder addition funnel[7][10].

Q: Can I store a stock solution of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in anhydrous dichloromethane (DCM) for future use? A: It is not recommended for long-term storage. Even "anhydrous" solvents stored over molecular sieves contain trace amounts of water (often in the ppm range)[10]. Over days or weeks, these trace amounts will cumulatively hydrolyze the acyl chloride. It is best practice to prepare solutions immediately prior to use or store the neat compound in a sealed ampoule under argon[10].

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Esterification

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 3-(methoxyca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 3-(methoxycarbonyl)-5-nitrobenzoyl chloride).

Because this substrate is a bifunctional electrophile—containing both a highly reactive acyl chloride and a methyl ester—synthesizing unsymmetrical diesters requires strict chemoselectivity. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the mechanistic causality behind common side reactions and provide field-proven, self-validating methodologies to ensure high-yield esterification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding 3-(methoxycarbonyl)-5-nitrobenzoic acid instead of the target ester?

  • Diagnosis: Hydrolysis of the acyl chloride.

  • Mechanistic Causality: Acyl chlorides are highly electrophilic. The high electronegativity of both the oxygen and chlorine atoms creates a significant partial positive charge on the carbonyl carbon[1]. If trace water is present, it acts as a nucleophile, attacking the sp² carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the excellent chloride leaving group, yielding the carboxylic acid and hydrochloric acid[1].

  • Resolution: Ensure rigorous anhydrous conditions. Oven-dry all glassware, use anhydrous solvents (e.g., DCM or THF stored over molecular sieves), and conduct the reaction under an inert argon or nitrogen atmosphere.

Q2: My LC-MS analysis shows ester scrambling (e.g., a symmetrical dialkyl diester). How do I prevent this?

  • Diagnosis: Transesterification.

  • Mechanistic Causality: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate contains a pre-existing methyl ester. While the acyl chloride is vastly more reactive, the methyl ester can still undergo nucleophilic acyl substitution[2]. If the reaction is run at elevated temperatures, or if an excess of a strong base generates a high concentration of the incoming alkoxide, the alkoxide can attack the methyl ester, displacing methanol and resulting in a scrambled or symmetrical diester[2].

  • Resolution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the incoming alcohol). Perform the addition at 0 °C and do not exceed room temperature. Utilize a mild, sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize alkoxide formation.

Q3: I am observing a high-molecular-weight impurity when using triethylamine (TEA) as a catalyst. What is it?

  • Diagnosis: Symmetrical anhydride formation.

  • Mechanistic Causality: Amine-catalyzed esterifications proceed via a highly reactive acylammonium intermediate[3]. If trace moisture is present, a fraction of the acyl chloride hydrolyzes to the carboxylate anion. This nucleophilic carboxylate rapidly attacks the highly electrophilic acylammonium salt, forming a symmetrical anhydride[3][4].

  • Resolution: Pre-mix the alcohol with the base before adding the acid chloride, or use a syringe pump for the slow addition of the acid chloride. This ensures the alcohol outcompetes any trace carboxylate for the acylammonium intermediate.

Part 2: Quantitative Data & Side Reaction Matrix

The following table summarizes the primary side reactions, their analytical markers, and the most effective mitigation strategies.

Side ReactionMass Shift / Analytical MarkerMechanistic CausePrimary Mitigation Strategy
Hydrolysis [M - Cl + OH] (Conversion to acid)Nucleophilic attack by trace H₂O on acyl chlorideAnhydrous solvents; Inert atmosphere (Ar/N₂)
Transesterification [M - OCH₃ + OR] (Ester scrambling)Alkoxide attack on the existing methyl esterT < 25 °C; Sterically hindered base (DIPEA)
Anhydride Formation [2M - 2Cl + O] (Dimerization)Carboxylate attack on acylammonium intermediateInverse addition; Strict moisture exclusion
Amide Formation [M - Cl + NR₂] (If using 2° amine)Direct nucleophilic attack by amine catalystUse tertiary, non-nucleophilic bases exclusively

Part 3: Standard Operating Procedure (SOP) for Controlled Esterification

This protocol is designed as a self-validating system: each step includes a built-in mechanistic check to ensure the integrity of the reaction environment.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a steady stream of Argon. Allow it to cool to room temperature.

  • Validation: The absence of condensation on the flask walls confirms the removal of surface moisture, preventing premature hydrolysis[1].

Step 2: Reagent Dissolution and Cooling

  • Action: Dissolve the target alcohol (1.05 eq) and DIPEA (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the mixture to 0 °C using an ice-water bath.

  • Validation: Cooling suppresses the kinetic energy required for the higher-activation-energy transesterification pathway, favoring the highly reactive acyl chloride substitution[2].

Step 3: Controlled Electrophile Addition

  • Action: Dissolve Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol/base mixture over 15 minutes via a syringe pump.

  • Validation: Slow addition maintains a low concentration of the electrophile, ensuring the alcohol completely consumes the acylammonium intermediate before any side-reaction cascades (like anhydride formation) can initiate[3].

Step 4: Reaction Monitoring and Quenching

  • Action: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor via TLC or LC-MS. Once the acid chloride is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Validation: NH₄Cl provides a mildly acidic quench that neutralizes the DIPEA, preventing base-catalyzed ester hydrolysis during the aqueous workup phase.

Part 4: Reaction Pathway Visualization

G SM Methyl 3-(chlorocarbonyl) -5-nitrobenzoate Product Target: Unsymmetrical Diester SM->Product + R-OH / Mild Base (Controlled) Hydrolysis Side Reaction: Hydrolysis SM->Hydrolysis + Trace H2O Transester Side Reaction: Transesterification SM->Transester + R-OH / Excess Base (Attack on Methyl Ester) Acid Impurity: Carboxylic Acid Hydrolysis->Acid Anhydride Side Reaction: Anhydride Formation Acid->Anhydride + Unreacted SM (Amine Catalyzed) Scrambled Impurity: Scrambled Diester Transester->Scrambled AnhydrideProd Impurity: Symmetrical Anhydride Anhydride->AnhydrideProd

Mechanistic pathways of target esterification vs. common side reactions.

References

  • Acid-Catalyzed Ester Hydrolysis and Transesterification. Chemistry LibreTexts. Available at:[Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC (National Institutes of Health). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Purity Assessment of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Introduction: The Criticality of Purity for a Reactive Intermediate Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity for a Reactive Intermediate

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a highly reactive acyl chloride group and a nitroaromatic system, makes it a versatile building block. However, this same reactivity presents a significant analytical challenge. The acyl chloride is susceptible to hydrolysis, and other impurities may arise from its synthesis, including the starting material, 3-nitrobenzoic acid methyl ester, or byproducts of the chlorination reaction.

Ensuring the purity of this intermediate is not merely a matter of quality control; it is fundamental to the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). Impurities can lead to the formation of unwanted, potentially toxic byproducts in subsequent synthetic steps. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and objectively compares it with alternative analytical techniques, offering researchers the data and rationale needed to select the most appropriate method for their specific requirements.

Primary Recommended Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

For routine quality control and purity certification, a stability-indicating RP-HPLC method is the gold standard. Its ability to separate the main component from its potential impurities and degradation products provides a comprehensive purity profile.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][6]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate is a moderately polar molecule, making it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[7] This mode of chromatography is robust, reproducible, and widely used in the pharmaceutical industry.[3]

  • UV Detection: The presence of the nitroaromatic ring provides a strong chromophore, allowing for sensitive detection using a standard UV detector. The optimal wavelength can be determined by running a UV scan of the analyte. For many nitroaromatic compounds, detection at or around 254 nm is effective.[2]

  • Isocratic Elution: For a purity method where the primary goal is to separate the main peak from a few key impurities, a simple isocratic mobile phase (a constant mixture of organic solvent and aqueous buffer) is often sufficient and leads to more stable baselines and better reproducibility than gradient elution.

  • Stability-Indicating Nature: The method must be able to distinguish the intact analyte from its degradation products.[8][9][10] Given the reactive acyl chloride, the most probable degradation product is the corresponding carboxylic acid, formed through hydrolysis. A stability-indicating method is developed by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate these degradation products and ensure the chromatographic system can resolve them from the main peak.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity Stress Samples linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Method Validation

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[6][11][12][13][14][15]

1. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid may be added to the water to adjust the pH to ~2.5, which can improve peak shape for acidic impurities.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Validation Parameters:

  • Specificity (Forced Degradation Study):

    • Acid Hydrolysis: Dissolve the sample in a 50:50 mix of acetonitrile and 0.1 M HCl. Heat at 60 °C for 2 hours.

    • Base Hydrolysis: Dissolve the sample in a 50:50 mix of acetonitrile and 0.1 M NaOH. Keep at room temperature for 30 minutes. The acyl chloride will rapidly hydrolyze.

    • Oxidative Degradation: Dissolve the sample in a 50:50 mix of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid sample to 80 °C for 24 hours.

    • Inject all stressed samples. The method is specific if the main peak is resolved from all degradation product peaks.

  • Linearity:

    • Prepare a stock solution of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate in acetonitrile.

    • Prepare at least five concentrations ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Deliberately make small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (± 2 °C).

    • Analyze a sample under each condition and assess the impact on the results (e.g., retention time, peak area). The method is robust if the results remain within acceptable criteria.

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the recommended method for routine analysis, other techniques offer unique advantages and can be considered for specific applications.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[6][11][16][17] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei contributing to that signal.[11][16]

  • Principle: A certified internal standard of known purity is weighed accurately along with the analyte. By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.

  • Advantages:

    • Primary Method: Does not require a pre-qualified standard of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

    • Structural Information: Provides structural confirmation of the analyte simultaneously.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than HPLC-UV.

    • Expertise Required: Requires a skilled operator and specialized equipment.

    • Interference: Signal overlap from impurities can complicate quantification.

Gas Chromatography (GC) with Derivatization

Direct GC analysis of acyl chlorides is challenging due to their high reactivity and potential for on-column degradation. Therefore, a derivatization step is typically required.[10]

  • Principle: The reactive acyl chloride is converted into a more stable and volatile derivative, such as an amide or ester, prior to injection. For example, reacting the sample with an excess of an amine (e.g., diethylamine) or an alcohol (e.g., methanol) would yield a stable derivative suitable for GC analysis.[10] The resulting derivative is then analyzed by GC, typically with a Flame Ionization Detector (FID).

  • Advantages:

    • High Resolution: Capillary GC offers excellent separation efficiency for volatile compounds.

    • Alternative Selectivity: Provides a different separation mechanism than HPLC, which can be useful for orthogonal testing.

  • Disadvantages:

    • Derivatization Required: The extra sample preparation step adds complexity, time, and potential sources of error. The derivatization reaction must be complete and free of side products.

    • Thermal Lability: The nitro group can be thermally labile, which may pose challenges depending on the GC conditions.

Titrimetric Analysis

This classical chemical method provides a direct measure of the acyl chloride functional group.

  • Principle: The acyl chloride is reacted with a known excess of a nucleophile (e.g., an amine like cyclohexylamine or simply water/base for hydrolysis).[18] The unreacted nucleophile or the acid generated (HCl) is then back-titrated.[18][19][20]

  • Advantages:

    • Low Cost & Simple: Requires basic laboratory equipment and is inexpensive to run.

    • Absolute Method: Does not rely on chromatographic response factors.

  • Disadvantages:

    • Non-specific: Titrates the total acyl chloride content and cannot distinguish between the desired product and any other reactive acyl chloride impurities. It also cannot detect non-acidic impurities.

    • Lower Sensitivity: Not suitable for detecting trace-level impurities.

Diagram: Analyte and Primary Degradation Product

Sources

Comparative

Comparing acylating agents: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate alternatives

Strategic Acylation: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate vs. Modern Coupling Alternatives As drug development increasingly relies on highly functionalized, sterically hindered scaffolds, the formation of the amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Acylation: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate vs. Modern Coupling Alternatives

As drug development increasingly relies on highly functionalized, sterically hindered scaffolds, the formation of the amide bond remains one of the most frequently executed and critically evaluated reactions in medicinal chemistry. The 3,5-disubstituted benzoate motif—specifically derived from 3-(methoxycarbonyl)-5-nitrobenzoic acid—is a privileged pharmacophore found in numerous kinase inhibitors and GPCR modulators.

Traditionally, activation of this scaffold is achieved via its acid chloride derivative, Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 1955-04-0) [1]. However, the harshness of acyl chlorides has driven the adoption of alternative coupling reagents (e.g., HATU, EDC/HOBt, and mixed anhydrides). This guide objectively compares the baseline acid chloride method against its modern alternatives, providing mechanistic causality, empirical data, and self-validating protocols to guide your synthetic strategy.

Mechanistic Causality: The Reactivity vs. Stability Paradigm

The selection of an acylating agent is never purely preferential; it is dictated by the electronic and steric demands of the substrate.

1. The Acid Chloride Baseline: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

  • Mechanism: Acyl chlorides represent the apex of electrophilic activation. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by amines.

  • Causality: This extreme reactivity is mandatory for poorly nucleophilic (e.g., electron-deficient anilines) or sterically hindered amines. However, the generation of stoichiometric hydrochloric acid (HCl) necessitates the use of a tertiary amine base (TEA or DIPEA) and can degrade acid-sensitive functional groups[2]. Furthermore, the preparation of the acid chloride itself introduces safety and environmental hazards, often requiring oxalyl chloride or thionyl chloride[3].

2. Uronium/Aminium Salts: HATU Activation

  • Mechanism: HATU reacts with the carboxylate anion of 3-(methoxycarbonyl)-5-nitrobenzoic acid to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester intermediate.

  • Causality: The adjacent nitrogen in the pyridine ring of the OAt leaving group provides intramolecular base catalysis, accelerating the aminolysis step. This makes HATU incredibly efficient for difficult couplings while operating under exceptionally mild, room-temperature conditions. The trade-off is a high molecular weight byproduct, poor atom economy, and prohibitive cost at scale[4].

3. Mixed Anhydrides: Isobutyl Chloroformate (IBCF)

  • Mechanism: Activation with IBCF forms a mixed anhydride. Nucleophilic attack by the amine preferentially occurs at the less sterically hindered carbonyl (the benzoate side rather than the isobutyl carbonate side).

  • Causality: This method balances reactivity and cost. It is significantly cheaper than HATU and avoids the harsh chlorinating agents needed for acid chlorides. However, strict temperature control (-15 °C) is required to prevent disproportionation into symmetrical anhydrides, which would halve the maximum theoretical yield.

Objective Performance Comparison

To objectively evaluate these methods, we must look beyond isolated yield and consider Green Chemistry metrics such as the EcoScale (which penalizes for hazards, extreme conditions, and complex workups) and Process Mass Intensity (PMI)[3].

MetricMethyl 3-(chlorocarbonyl)-5-nitrobenzoateHATU + Carboxylic AcidMixed Anhydride (IBCF)
Typical Yield 80% – 95%85% – 99%70% – 85%
EcoScale Score ~54 (Moderate)[3]~41 (Poor)[3]~60 (Good)
Atom Economy High (Byproduct: HCl)Low (Byproduct: HOAt, Tetramethylurea)Moderate (Byproduct: CO₂, Isobutanol)
Cost at Scale LowVery High[3]Low
Reaction Conditions 0 °C to RT, requires baseRoom Temperature, mild-15 °C strict control
Purification Easy (Aqueous wash removes HCl/Base)Hard (Tetramethylurea requires LiCl wash)Easy (Byproducts are volatile/water soluble)

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Protocol A: Direct Acylation via Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Objective: Rapid coupling of sterically hindered or electron-deficient amines.

  • Preparation: In an oven-dried flask under N₂, dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M). Cool the system to 0 °C.

    • Causality: DIPEA is chosen over TEA due to its increased steric bulk, which prevents competitive nucleophilic attack (acylation of the base) while efficiently neutralizing the evolving HCl[2].

  • Addition: Dropwise add a solution of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1.1 equiv) in DCM.

  • Monitoring (Validation Checkpoint 1): Stir for 1 hour at room temperature. Quench a 10 µL aliquot in methanol. Analyze via RP-HPLC or LC-MS[5]. The complete disappearance of the amine mass and the presence of the methyl ester adduct confirms the acid chloride's viability and complete conversion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash hydrolyzes any unreacted acid chloride into the water-soluble carboxylate, ensuring a highly pure crude product.

Protocol B: Mild Coupling via HATU Activation

Objective: Coupling of acid-sensitive substrates with 3-(methoxycarbonyl)-5-nitrobenzoic acid.

  • Pre-activation: Dissolve 3-(methoxycarbonyl)-5-nitrobenzoic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: A distinct color change (often from clear to pale yellow) indicates the successful formation of the active OAt ester.

  • Coupling: Add the amine (1.0 equiv) in one portion.

  • Monitoring (Validation Checkpoint 2): Analyze via TLC (EtOAc/Hexane). The polar active ester spot should convert completely to the less polar amide product within 2-4 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x).

    • Causality: DMF and the tetramethylurea byproduct from HATU are notoriously difficult to remove. They partition into the aqueous phase much more effectively with LiCl due to the salting-out effect of the organic phase and the coordination of Li⁺ with the highly polar byproducts.

Strategic Decision Workflow

AcylationDecision Start Select Acylation Strategy for 3,5-Disubstituted Benzoate Amine Assess Amine Nucleophilicity & Steric Hindrance Start->Amine PoorNuc Poor Nucleophile / High Steric Hindrance Amine->PoorNuc Electron-deficient GoodNuc Good Nucleophile / Standard Amine Amine->GoodNuc Aliphatic/Primary AcidChloride Acid Chloride Method Methyl 3-(chlorocarbonyl)-5-nitrobenzoate PoorNuc->AcidChloride Requires max reactivity HATU Uronium Coupling HATU / DIPEA PoorNuc->HATU Acid-sensitive substrate GoodNuc->HATU Rapid library synthesis MixedAnhydride Mixed Anhydride Isobutyl Chloroformate GoodNuc->MixedAnhydride Cost-sensitive / Scale-up

Decision matrix for selecting acylating agents for 3,5-disubstituted benzoates.

References

  • . Organic Process Research & Development. American Chemical Society. 2.. Organic Process Research & Development. American Chemical Society. 3.. Journal of Chemical Education. American Chemical Society. 4.. SIELC Technologies Application Notes.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel molecules is paramount. Mass spectrometry st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous characterization of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. To provide a comprehensive understanding, its fragmentation is contrasted with the experimentally observed fragmentation of several structurally related alternatives. This guide delves into the characteristic fragmentation pathways, offering field-proven insights into the causal relationships between molecular structure and mass spectral behavior.

Predicted Mass Spectrometry Fragmentation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

The fragmentation cascade is expected to be initiated by the formation of the molecular ion (M•+), which will then undergo a series of competing and sequential fragmentation reactions.

Key Predicted Fragmentation Pathways:
  • Loss of Chlorine Radical: Acyl chlorides are known to readily lose a chlorine radical (•Cl) to form a highly stable acylium ion[2]. This is anticipated to be a primary and highly favorable fragmentation pathway, leading to a prominent peak at m/z 208.

  • Loss of Methoxy Radical: The methyl ester functionality provides a pathway for the loss of a methoxy radical (•OCH3), a common fragmentation for methyl esters[3]. This would result in an ion at m/z 212.

  • Loss of the Nitro Group: Aromatic nitro compounds characteristically lose the nitro group (•NO2)[4]. This fragmentation would lead to an ion at m/z 197.

  • Sequential Fragmentations: The initial fragment ions are expected to undergo further fragmentation. For instance, the acylium ion formed by the loss of chlorine could subsequently lose the nitro group or the methyl ester functionality.

The following table summarizes the predicted major fragment ions for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
243/245[M]•+Molecular Ion
208[M - Cl]•+Loss of Chlorine radical
212[M - •OCH3]+Loss of methoxy radical
197[M - NO2]+Loss of nitro group
180[M - Cl - CO]+Loss of CO from the acylium ion
162[M - Cl - NO2]+Sequential loss of Cl and NO2
150[M - COCl - OCH3]+Loss of chlorocarbonyl and methoxy groups

dot graph "Predicted_Fragmentation_of_Methyl_3-(chlorocarbonyl)-5-nitrobenzoate" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} caption: "Predicted Fragmentation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate"

Comparative Fragmentation Analysis with Alternative Compounds

To better understand the fragmentation behavior of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, it is instructive to compare its predicted fragmentation with the known mass spectra of structurally similar molecules.

3-Nitrobenzoyl chloride

This compound lacks the methyl ester group of the target molecule. Its mass spectrum provides a baseline for the fragmentation of the nitro-substituted aromatic acyl chloride core. The molecular weight of 3-Nitrobenzoyl chloride is 185.56 g/mol [5].

The dominant fragmentation is the loss of the chlorine radical to form the 3-nitrobenzoyl acylium ion at m/z 150, which is often the base peak[6]. Subsequent loss of the nitro group (NO2) from the molecular ion gives a peak at m/z 139.

Compound Molecular Ion (m/z) [M - Cl]•+ (m/z) [M - NO2]+ (m/z)
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (Predicted)243/245208197
3-Nitrobenzoyl chloride185/187150139

dot graph "Fragmentation_of_3-Nitrobenzoyl_chloride" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} caption: "Fragmentation of 3-Nitrobenzoyl chloride"

Methyl 3-nitrobenzoate

This alternative replaces the acyl chloride group with a hydrogen atom, allowing for the examination of the fragmentation of the methyl nitrobenzoate structure. Its molecular weight is 181.15 g/mol [7]. The mass spectrum of Methyl 3-nitrobenzoate is well-documented[4][8]. Key fragments arise from the loss of the methoxy group (•OCH3) to form an ion at m/z 150 and the loss of the nitro group (•NO2) to give an ion at m/z 135[8].

Compound Molecular Ion (m/z) [M - •OCH3]+ (m/z) [M - NO2]+ (m/z)
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (Predicted)243/245212197
Methyl 3-nitrobenzoate181150135

dot graph "Fragmentation_of_Methyl_3-nitrobenzoate" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} caption: "Fragmentation of Methyl 3-nitrobenzoate"

Methyl 3-chloro-5-nitrobenzoate

In this analogue, the chlorocarbonyl group is replaced by a chlorine atom. This comparison helps to distinguish the fragmentation of the acyl chloride from that of a chloro-substituted benzene ring. The molecular weight of Methyl 3-chloro-5-nitrobenzoate is 215.59 g/mol . The fragmentation will likely involve the loss of the methoxy and nitro groups, with the loss of the chlorine atom being less favorable than the loss of the entire chlorocarbonyl group.

Compound Molecular Ion (m/z) [M - •OCH3]+ (m/z) [M - NO2]+ (m/z)
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (Predicted)243/245212197
Methyl 3-chloro-5-nitrobenzoate215/217184/186169/171

Experimental Protocols

A standard method for the analysis of semi-volatile organic compounds like Methyl 3-(chlorocarbonyl)-5-nitrobenzoate and its alternatives is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation
  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

GC-MS Conditions
  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis
  • Acquire the data using the instrument's data acquisition software.

  • Process the resulting total ion chromatogram (TIC) to identify the analyte peak.

  • Extract the mass spectrum corresponding to the analyte peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

dot graph "GC-MS_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} caption: "General GC-MS Experimental Workflow"

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, supported by comparative data from structurally related compounds. The predicted fragmentation is dominated by the characteristic losses of the acyl chloride, methoxy, and nitro functionalities. By understanding these fundamental fragmentation pathways, researchers can more confidently identify and characterize this and similar molecules in complex mixtures, a critical step in drug development and chemical synthesis. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this class of compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8495, 3-Nitrobenzoyl chloride. Retrieved March 31, 2026 from [Link].

  • SIELC Technologies (2018). 3-Nitrobenzoyl chloride. Retrieved March 31, 2026 from [Link].

  • National Institute of Standards and Technology (n.d.). Methyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved March 31, 2026 from [Link].

  • National Institute of Standards and Technology (n.d.). Benzoyl chloride, 3,5-dinitro-. In NIST Chemistry WebBook. Retrieved March 31, 2026 from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 31, 2026 from [Link].

  • National Institute of Standards and Technology (n.d.). 4-Nitrobenzoyl chloride. In NIST Chemistry WebBook. Retrieved March 31, 2026 from [Link].

  • PubChemLite (n.d.). Methyl 3-chloro-5-fluoro-4-nitrobenzoate (C8H5ClFNO4). Retrieved March 31, 2026 from [Link].

  • Chemguide (n.d.). mass spectra - fragmentation patterns. Retrieved March 31, 2026 from [Link].

  • ChemConnections (n.d.). Mass Spectrometry Fragmentation. Retrieved March 31, 2026 from [Link].

  • PubChem (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved March 31, 2026 from [Link].

  • AppliChem (n.d.). Methyl 3-chloro-5-nitrobenzoate. Retrieved March 31, 2026 from [Link].

  • PubChemLite (n.d.). Methyl 3-(chloromethyl)-5-nitrobenzoate (C9H8ClNO4). Retrieved March 31, 2026 from [Link].

  • Environmental Protection Agency (2025). 3-(Benzyloxy)-5-nitrobenzoyl chloride - Chemical Details. Retrieved March 31, 2026 from [Link].

  • National Institute of Standards and Technology (n.d.). Methyl 2-chloro-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved March 31, 2026 from [Link].

  • Appchem (n.d.). Methyl 3-chloro-5-nitrobenzoate. Retrieved March 31, 2026 from [Link].

  • National Institute of Standards and Technology (n.d.). Benzoic acid, 3-nitro-, methyl ester. In NIST Chemistry WebBook. Retrieved March 31, 2026 from [Link].

  • FDA Global Substance Registration System (n.d.). METHYL 3-(CHLOROCARBONYL)-5-NITROBENZOATE. Retrieved March 31, 2026 from [Link].

  • Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved March 31, 2026 from [Link].

  • ChemBK (2024). Methyl 3-nitrobenzoate. Retrieved March 31, 2026 from [Link].

  • PubChem (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved March 31, 2026 from [Link].

Sources

Comparative

Kinetic and Mechanistic Profiling: Methyl 3-(chlorocarbonyl)-5-nitrobenzoate vs. Standard Acid Chlorides

Executive Summary & Chemical Context In the landscape of acylating agents, the selection of an acid chloride dictates the efficiency, yield, and chemoselectivity of nucleophilic acyl substitution reactions. Methyl 3-(chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of acylating agents, the selection of an acid chloride dictates the efficiency, yield, and chemoselectivity of nucleophilic acyl substitution reactions. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (MCNB, CAS 1955-04-0) represents a highly specialized, ultra-reactive electrophile[1]. Unlike standard acylating agents such as benzoyl chloride, MCNB features a 3,5-disubstitution pattern with two potent electron-withdrawing groups (EWGs): a nitro group ( −NO2​ ) and a methyl ester ( −COOCH3​ ).

This guide provides an in-depth, objective comparison of MCNB against standard acid chlorides. By analyzing their electronic environments through the lens of physical organic chemistry, we establish a predictive framework for their behavior in drug development and complex organic synthesis.

Theoretical Framework: Electronic Effects & The Hammett Equation

The reactivity of substituted benzoyl chlorides is fundamentally governed by the electron density at the carbonyl carbon. This relationship is quantitatively modeled by the Hammett equation ( log(k/k0​)=ρσ ), which correlates reaction rates with substituent electronic effects[2].

Standard benzoyl chlorides can undergo solvolysis via a spectrum of mechanisms, ranging from a dissociative ( SN​1 -like) pathway involving an acylium ion to a purely associative (addition-elimination) pathway[3]. Electron-donating groups (e.g., 4-methoxy) stabilize the acylium ion, promoting dissociative characteristics. Conversely, strong EWGs drastically increase the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the activation energy for nucleophilic attack and locking the reaction into a strictly associative pathway[4].

MCNB possesses a combined Hammett substituent constant ( Σσ ) of approximately +1.08 ( σm−NO2​=+0.71 ; σm−COOMe​≈+0.37 ). This extreme electron withdrawal makes MCNB significantly more electrophilic than even 4-nitrobenzoyl chloride, rendering it highly effective for coupling with sterically hindered or weakly nucleophilic amines, albeit at the cost of high moisture sensitivity[5].

Mechanism MCNB MCNB (Highly Electrophilic) Tetra Tetrahedral Intermediate MCNB->Tetra Associative Attack Nuc Nucleophile (e.g., Amine/Alcohol) Nuc->Tetra Prod Acyl Substituted Product + HCl Tetra->Prod Chloride Departure

Fig 1: Associative addition-elimination mechanism characteristic of electron-deficient acid chlorides.

Quantitative Reactivity Comparison

The table below summarizes the electronic parameters and predicted relative reactivity profiles of MCNB compared to standard alternatives during associative nucleophilic substitution (e.g., alcoholysis or aminolysis).

SubstrateSubstituent(s)Hammett Σσ Dominant MechanismRelative Reactivity ( krel​ )Primary Application
4-Methoxybenzoyl Chloride 4- OCH3​ -0.27Mixed Associative / Dissociative~0.3xChemoselective acylations
Benzoyl Chloride None (H)0.00Associative1.0x (Reference)Standard peptide/amide coupling
4-Nitrobenzoyl Chloride 4- NO2​ +0.78Purely Associative~10xCoupling of weak nucleophiles
MCNB 3- NO2​ , 5- COOCH3​ +1.08Purely Associative>25x Hindered/deactivated amines

Note: Relative reactivity ( krel​ ) is approximated based on typical positive reaction constants ( ρ≈1.2 ) for acyl transfer reactions in polar aprotic media[6].

Experimental Methodology: Self-Validating Kinetic Protocol

To objectively compare the reactivity of MCNB against benzoyl chloride, researchers must utilize a rigorous kinetic profiling assay. The following protocol outlines a UV-Vis spectrophotometric method for measuring pseudo-first-order solvolysis rates.

Causality-Driven Protocol Design
  • Why Pseudo-First-Order? By utilizing a massive molar excess (>50x) of the nucleophile (e.g., methanol), the nucleophile's concentration remains effectively constant. This simplifies the bimolecular rate law to a pseudo-first-order equation ( Rate=kobs​[Acyl] ), allowing the intrinsic electrophilicity of the acid chloride to be isolated and calculated directly from exponential decay curves.

  • Why Anhydrous Stock Solutions? Due to its Σσ of +1.08, MCNB is hypersensitive to background hydrolysis. Preparing stock solutions in strictly anhydrous acetonitrile prevents premature degradation, ensuring the measured rate reflects the target nucleophile rather than ambient moisture.

  • Why Monitor Isosbestic Points? Tracking the reaction via full-spectrum UV-Vis validates the assay. The presence of sharp isosbestic points guarantees that the reactant is converting directly to the product without the accumulation of long-lived intermediates or side reactions, creating a self-validating data set.

Step-by-Step Workflow
  • Solvent Preparation: Degas and dry HPLC-grade methanol and acetonitrile over activated 3Å molecular sieves for 24 hours prior to use.

  • Substrate Preparation: Prepare 1.0 mM stock solutions of MCNB and Benzoyl Chloride in anhydrous acetonitrile. Store at 4°C under an argon atmosphere.

  • Reaction Initiation: In a temperature-controlled quartz cuvette (25.0 ± 0.1 °C), add 2.90 mL of anhydrous methanol. Rapidly inject 0.10 mL of the acid chloride stock solution using a stopped-flow apparatus or rapid-injection syringe.

  • Data Acquisition: Immediately initiate full-spectrum UV-Vis scanning (220–350 nm) at 2-second intervals. Identify the wavelength of maximum absorbance ( λmax​ ) for the disappearing acid chloride.

  • Kinetic Extraction: Plot ln(At​−A∞​) versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Substrate Prep (Anhydrous MeCN) S2 2. Rapid Mixing (Excess Nucleophile) S1->S2 S3 3. UV-Vis Monitoring (Isosbestic Points) S2->S3 S4 4. Kinetic Analysis (Pseudo-1st Order) S3->S4

Fig 2: Self-validating experimental workflow for pseudo-first-order kinetic profiling.

Strategic Implications in Drug Development

For drug development professionals, the choice between MCNB and standard acid chlorides comes down to a balance of reactivity and stability.

MCNB is the superior choice when synthesizing complex Active Pharmaceutical Ingredients (APIs) that feature sterically congested amines or anilines deactivated by their own electron-withdrawing groups. Its hyper-reactivity allows couplings to proceed rapidly at sub-zero temperatures, which is critical for preventing the racemization of adjacent stereocenters. Furthermore, the 3-nitro and 5-methyl ester groups serve as valuable synthetic handles; post-coupling, the nitro group can be reduced to an aniline for further functionalization, while the ester can be selectively saponified, offering versatile downstream trajectory in library synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

As researchers and scientists, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS No: 1955-04-0) is a b...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS No: 1955-04-0) is a bifunctional molecule that, while valuable in synthesis, presents a dual-hazard profile requiring a specific, carefully planned disposal protocol.[1][2] This guide provides a direct, step-by-step methodology for its safe neutralization and disposal, grounded in the chemical principles that dictate its reactivity.

The core challenge in disposing of this compound lies in its two primary functional groups: a highly reactive acyl chloride and a stable, but toxic, nitroaromatic ring. The disposal strategy must therefore address both hazards sequentially: first, by quenching the immediate, vigorous reactivity of the acyl chloride, and second, by managing the resulting nitroaromatic waste stream in accordance with environmental regulations.

Hazard Assessment and Risk Mitigation

Understanding the inherent risks is the foundation of safe handling. The primary hazards associated with methyl 3-(chlorocarbonyl)-5-nitrobenzoate stem from its corrosive and water-reactive nature.

Hazard CategoryDescriptionMitigation Strategy
High Reactivity / Corrosivity The acyl chloride group reacts violently with water and other nucleophiles (e.g., alcohols, amines) in a highly exothermic hydrolysis reaction.[3][4] This reaction produces corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and skin burns.[5][6]All handling and disposal must be conducted in a certified chemical fume hood.[7][8] Avoid all contact with water or moisture during storage and handling. The disposal protocol is designed to control this reaction through slow addition to a basic solution.
Toxicity Nitroaromatic compounds are recognized as hazardous and pose environmental and health risks.[9][10] The final neutralized waste product remains hazardous due to the presence of the nitrobenzoate moiety.The neutralized waste stream must not be disposed of down the drain.[11] It must be collected in a properly labeled hazardous waste container for disposal by certified professionals.
Contact Hazard As with most corrosive materials, direct contact with skin or eyes will cause severe chemical burns.[8][12] Inhalation of vapors or dust can irritate the respiratory system.[13]Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.[14][15]

Mandatory Personal Protective Equipment (PPE)

There is no substitute for proper PPE when handling this reagent. Before beginning any disposal procedure, ensure the following are correctly worn:

  • Eye and Face Protection : Chemical splash goggles used in combination with a full-face shield are required to protect against splashes.[7][16]

  • Hand Protection : Wear chemical-resistant gloves, such as butyl rubber or a heavy-gauge nitrile. Inspect gloves for any signs of degradation or pinholes before use.[14][16]

  • Body Protection : A flame-resistant lab coat or a chemical-resistant apron over standard lab attire is essential to protect against spills.[14][15]

  • Respiratory Protection : All procedures must be performed within a properly functioning chemical fume hood to prevent inhalation of HCl gas or chemical vapors.[7][8]

Step-by-Step Disposal Protocol

This protocol is designed for the safe and complete neutralization of the reactive acyl chloride group, followed by the proper containment of the resulting nitroaromatic waste.

Part A: Controlled Hydrolysis and Neutralization of the Acyl Chloride

The principle of this step is to safely hydrolyze the acyl chloride to a carboxylic acid while simultaneously neutralizing the HCl byproduct. This is achieved by slowly adding the compound to a stirred, cooled solution of a weak base, such as sodium bicarbonate.

Materials:

  • Waste Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker (at least 10x the volume of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Prepare the Neutralization Solution : In a large beaker placed within an ice bath on a stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate. Use a significant excess of solution (e.g., at least 20 mL of solution for every 1 gram of the waste compound). Begin stirring to create a vortex.

  • Set Up in Fume Hood : Ensure the entire apparatus (ice bath, beaker, stir plate) is situated well within a certified chemical fume hood.[7]

  • Slow Addition of Waste : Very slowly and carefully, add the methyl 3-(chlorocarbonyl)-5-nitrobenzoate waste to the center of the vortex of the stirring bicarbonate solution in small portions.

    • Causality : The acyl chloride is highly electrophilic and will react instantly with water.[4][5] Slow addition to a cooled, stirring solution is critical to control the rate of the exothermic reaction and to allow for the immediate neutralization of the generated HCl gas, preventing its release.[17] Vigorous bubbling (CO₂ evolution from the bicarbonate neutralization) is expected.

  • Monitor the Reaction : Continue adding the waste compound portion-wise, allowing the effervescence to subside between additions. If the reaction becomes too vigorous, stop the addition immediately and wait for it to calm down.

  • Ensure Complete Reaction : Once all the waste has been added, allow the mixture to stir for at least 1-2 hours as it slowly warms to room temperature. The reaction is complete when all solid has dissolved and gas evolution has completely ceased. This ensures all the acyl chloride has been hydrolyzed.

Part B: Containment and Disposal of Nitroaromatic Waste

The solution from Part A is no longer corrosive or water-reactive, but it now contains sodium methyl 3-carboxylate-5-nitrobenzoate, which is a hazardous nitroaromatic compound.

Procedure:

  • Label the Waste Container : Prepare a designated hazardous waste container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Aqueous solution of Sodium Methyl 3-carboxylate-5-nitrobenzoate" and include any other information required by your institution.[18]

  • Transfer the Waste : Carefully transfer the neutralized solution from the beaker into the labeled hazardous waste container.

  • Rinse and Collect : Rinse the beaker with a small amount of water and add this rinsewater to the waste container to ensure all hazardous material is collected.

  • Arrange for Pickup : Secure the lid on the waste container and store it in your laboratory's designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[11] Do not pour this solution down the drain. [11]

Disposal Workflow Diagram

The following diagram outlines the logical flow of the disposal procedure, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Final Disposal A Assess Waste Quantity & Consult SDS B Don Full PPE (Goggles, Face Shield, Gloves, Coat) A->B C Work in Chemical Fume Hood B->C D Prepare Cold, Stirring 5-10% NaHCO3 Solution C->D E Add Waste Compound VERY SLOWLY in Portions D->E F Observe Reaction (Gas Evolution) E->F Spill Spill Occurs E->Spill G Continue Stirring Until Reaction Ceases Completely F->G H Transfer Neutralized Solution to Labeled Waste Container G->H I Store in Designated Area H->I J Contact EHS for Pickup I->J Spill_Proc Execute Spill Management Protocol Spill->Spill_Proc

Caption: Disposal workflow for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate.

Emergency Spill Management

Accidents require immediate and correct action. Procedures differ based on the spill size.

  • Small Spills (<100 mL or 100g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill.

    • Cover the spill with a non-reactive, inert absorbent material such as calcined clay (Oil-Dri) or sand.[19][20] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

    • Carefully scoop the contaminated absorbent into a container.

    • Treat the collected material as hazardous waste and dispose of it by slowly adding it to a neutralization solution as described in the main protocol.

    • Decontaminate the spill surface with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL or 100g):

    • Evacuate the immediate area. Alert all nearby personnel.[21]

    • If safe to do so, close the fume hood sash and exit the lab, closing the door behind you.

    • Activate the nearest fire alarm to initiate a building evacuation.

    • Call your institution's emergency number and the EHS office immediately.[20][22]

    • Provide dispatch with the chemical name, location of the spill, and estimated quantity. Do not re-enter the area.

By adhering to this structured, chemically-sound protocol, you can ensure the safe management and disposal of methyl 3-(chlorocarbonyl)-5-nitrobenzoate, protecting yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2022, August 25). Safety Precautions for Corrosive Substances.
  • Echemi. Benzoic acid, 3-(chlorocarbonyl)-5-nitro-, methyl ester.
  • International Labmate. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • SIELC Technologies. (2018, May 16). Methyl 3-(chlorocarbonyl)
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • University of Toronto. 10.
  • FDA Global Substance Registration System. METHYL 3-(CHLOROCARBONYL)
  • University of California, Merced.
  • ChemBK. (2024, April 9).
  • Austin Community College District. Hazardous Spill Reporting and Response Procedures.
  • BenchChem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • chemrevise. Acyl Chlorides and Acid Anhydrides.
  • Wikipedia. Acyl chloride.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • chemguide. Learning outcome 33.3.4.
  • Thermo Fisher Scientific. (2009, September 18).
  • Fisher Scientific. (2011, February 23).
  • Sigma-Aldrich. (2025, November 7).
  • SynQuest Labs.
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  • BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Rice University.
  • TCI Chemicals. (2026, February 27).
  • University of Illinois. (2025, September 24). Chemical Spill | Division of Research Safety.
  • Sigma-Aldrich.
  • docbrown.info.
  • Vikaspedia. Hydrochloric Acid – First Aid and Emergency Response.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Lab Alley. How to dispose of hydrochloric acid.
  • PubMed.
  • BASF.
  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Ibis Scientific, LLC. (2024, December 14). How To Safely Dispose of Nitric Acid in Your Lab.
  • MDPI. (2002, July 31). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study.
  • Organic Syntheses.
  • Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • SpringerLink. Reduction of aromatic nitro compounds over Ni nanoparticles confined in CNTs.
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  • Cole-Parmer.

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Handling

Personal protective equipment for handling Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Here is the comprehensive safety, handling, and operational guide for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, designed for researchers and drug development professionals. Hazard Profile & Chemical Causality Methyl 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety, handling, and operational guide for Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, designed for researchers and drug development professionals.

Hazard Profile & Chemical Causality

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS: 1955-04-0) is a highly reactive, electrophilic acylating agent primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The core hazard of this compound does not stem from intrinsic biological toxicity, but rather from its chemical reactivity.

The acyl chloride functional group is highly susceptible to nucleophilic attack. Upon exposure to ambient atmospheric moisture or protic solvents, it undergoes rapid, exothermic hydrolysis. This reaction cleaves the carbon-chlorine bond, yielding the corresponding carboxylic acid and evolving corrosive hydrogen chloride (HCl) gas [1]. Furthermore, the presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making this specific derivative highly reactive even among acid chlorides.

Quantitative Physicochemical Data

To design an effective safety protocol, we must first establish the physical parameters of the reagent [1].

PropertyValueOperational Implication
CAS Number 1955-04-0Chemical identification and tracking.
Molecular Weight 243.60 g/mol Required for precise stoichiometric calculations.
Physical State SolidDust generation is possible during transfer.
Melting Point 72.4 - 74.0 °CSolid at room temperature; requires dissolution in dry organic solvents for liquid addition.
Reactivity Moisture-SensitiveMust be stored under inert gas (N2/Ar) and handled using Schlenk line techniques.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive acyl chlorides. The PPE strategy must account for both the solid chemical itself and the potential for sudden HCl gas evolution.

  • Respiratory & Engineering Controls (Primary Defense):

    • Requirement: All operations, including weighing, must be conducted inside a certified chemical fume hood with a minimum face velocity of 80–100 feet per minute (fpm).

    • Causality: If the ambient humidity is high, the solid will immediately begin off-gassing HCl upon opening the container. The fume hood ensures these corrosive vapors are drawn away from the operator's breathing zone.

  • Hand Protection:

    • Requirement: Medium-to-heavyweight Nitrile or Butyl rubber gloves .

    • Causality: Standard thin latex gloves offer negligible breakthrough time against corrosive acid chlorides and the anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran) required to dissolve them. If handling large quantities, double-gloving is recommended so the outer glove can be rapidly discarded if contaminated.

  • Eye and Face Protection:

    • Requirement: Snug-fitting chemical splash goggles. A full face shield is required when quenching the reaction or handling bulk quantities.

    • Causality: The exothermic nature of its reaction with nucleophiles (including accidental water exposure) can cause violent splattering. Safety glasses with side shields do not provide adequate protection against liquid ingress from splatters.

  • Body Protection:

    • Requirement: A flame-retardant (FR) lab coat, fully buttoned, and closed-toe non-porous shoes.

Operational Workflow: Handling and Reaction Setup

Trustworthy experimental design requires self-validating systems. When handling Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, the exclusion of moisture is the critical variable.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry or oven-dry all glassware (flasks, addition funnels, syringes) at 120°C for at least 4 hours. Assemble the apparatus while hot and cool under a continuous stream of dry Nitrogen or Argon [2].

  • Solvent Selection: Utilize strictly anhydrous solvents (e.g., over molecular sieves).

  • Reagent Transfer: Weigh the solid Methyl 3-(chlorocarbonyl)-5-nitrobenzoate rapidly. For highly precise or large-scale work, utilize a glovebag purged with Argon to prevent atmospheric degradation during weighing.

  • Reaction Execution: Dissolve the solid in the anhydrous solvent. Add this solution dropwise via an addition funnel or syringe to the reaction mixture.

  • HCl Scavenging: Ensure the receiving reaction mixture contains a stoichiometric excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine) to immediately neutralize the HCl generated during the desired acylation reaction, preventing the acidification of the reaction matrix.

G A Storage (Desiccated, Inert Gas) B PPE Verification (Gloves, Goggles, Coat) A->B C Fume Hood Setup (N2/Ar Purge) B->C D Reagent Transfer (Minimize Air Exposure) C->D E Reaction Execution (Base Scavenger Present) D->E F Quenching Protocol (Ice Bath + MeOH/Base) E->F G Waste Segregation (Halogenated/Aqueous) F->G

Workflow for the safe handling, reaction, and quenching of reactive acyl chlorides.

Disposal and Quenching Plan

CRITICAL WARNING: Never dispose of unreacted Methyl 3-(chlorocarbonyl)-5-nitrobenzoate directly into a liquid waste carboy, especially aqueous waste. The rapid accumulation of HCl gas and heat in a sealed waste container will cause a catastrophic overpressurization and explosion [2].

All residual reagent and reaction mixtures must be deliberately quenched to destroy the reactive acyl chloride bond before disposal.

Step-by-Step Quenching Methodology:

  • Dilution: Dilute the residual acid chloride in a large volume of an inert, dry solvent (e.g., Tetrahydrofuran) within a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C) and initiate vigorous magnetic stirring. Causality: The quench reaction is highly exothermic; cooling prevents solvent boil-over.

  • Solvolysis (Esterification): Slowly, dropwise, add an excess of cold Methanol .

    • Causality: Methanol acts as a nucleophile, converting the highly reactive acid chloride into a stable methyl diester (dimethyl 5-nitroisophthalate) while slowly releasing HCl. This is much less violent than a direct aqueous quench.

  • Neutralization: Once the methanol addition is complete and the exotherm has subsided, slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to neutralize the dissolved HCl.

  • Validation: Continue stirring until all effervescence (generation of CO2​ gas from the bicarbonate neutralization) completely ceases. The cessation of gas evolution is the self-validating indicator that the acid has been neutralized.

  • Segregation: Transfer the quenched mixture to a separatory funnel, separate the aqueous and organic layers, and dispose of them in their respective, properly labeled hazardous waste streams (e.g., "Halogenated Organic Waste" and "Aqueous Basic Waste").

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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